Antimony trichloride, diphenyl-
Description
The exact mass of the compound Antimony trichloride, diphenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 297835. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
CAS No. |
21907-22-2 |
|---|---|
Molecular Formula |
C12H10Cl3S |
Molecular Weight |
382.3 g/mol |
IUPAC Name |
trichloro(diphenyl)-λ5-stibane |
InChI |
InChI=1S/2C6H5.3ClH.Sb/c2*1-2-4-6-5-3-1;;;;/h2*1-5H;3*1H;/q;;;;;+3/p-3 |
InChI Key |
RTCULVFFPHSNLZ-UHFFFAOYSA-K |
SMILES |
C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(Cl)(Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(Cl)(Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Diphenylantimony Trichloride
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the synthesis and characterization of diphenylantimony trichloride (Ph₂SbCl₃), a pentavalent organoantimony compound. It details synthetic methodologies, extensive characterization data, and the logical workflows for its preparation and analysis.
Introduction
Diphenylantimony trichloride, with the chemical formula C₁₂H₁₀Cl₃Sb, is an organometallic compound featuring a central antimony(V) atom bonded to two phenyl groups and three chlorine atoms.[1] Its CAS number is 21907-22-2.[1] Organoantimony compounds are a subject of ongoing research due to their diverse applications, including their use as catalysts, in materials science, and for their potential biological activities. Understanding the synthesis and thoroughly characterizing the resulting product is fundamental for any subsequent application. In the solid state, diphenylantimony trichloride has been shown to exist as a chlorine-bridged dimer.[2] This guide outlines the primary synthetic routes and the key analytical techniques employed for its characterization.
Synthesis of Diphenylantimony Trichloride
The synthesis of diphenylantimony trichloride can be achieved through several routes, most commonly involving the chlorination of a suitable triphenylantimony precursor or the reaction of an organometallic phenylating agent with an antimony(V) halide.
Synthetic Pathways
Several synthetic strategies can be employed:
-
Chlorination of Triphenylstibine: This is a common method involving the oxidative chlorination of triphenylstibine (Ph₃Sb). The reaction typically uses a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in an inert solvent.
-
Reaction of Phenylmagnesium Bromide with Antimony Pentachloride: A Grignard reagent, phenylmagnesium bromide (PhMgBr), can be reacted with antimony pentachloride (SbCl₅). This method requires careful control of stoichiometry to achieve the desired disubstituted product.
-
Redistribution Reaction: A redistribution reaction between triphenylstibine and antimony trichloride or pentachloride under specific conditions can also yield the target compound.
The workflow for a common synthetic approach is visualized below.
Caption: Synthetic workflow for diphenylantimony trichloride.
Experimental Protocol: Chlorination of Triphenylstibine
This protocol describes a representative method for synthesizing diphenylantimony trichloride.
Materials:
-
Triphenylstibine (Ph₃Sb)
-
Sulfuryl chloride (SO₂Cl₂)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Hexane, anhydrous
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a 250 mL round-bottom flask, dissolve triphenylstibine (10 mmol) in 100 mL of anhydrous carbon tetrachloride.
-
Cool the solution in an ice bath to 0°C with continuous stirring.
-
Slowly add a solution of sulfuryl chloride (10 mmol) in 20 mL of anhydrous carbon tetrachloride to the stirred solution via a dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot chloroform and then add hexane until turbidity is observed.
-
Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4°C) to facilitate complete crystallization.
-
Collect the white crystalline product by filtration, wash with a small amount of cold hexane, and dry under vacuum.
Characterization of Diphenylantimony Trichloride
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following sections detail the key analytical data and a logical workflow for the characterization process.
Physical and Spectroscopic Data
The physical and spectroscopic properties of diphenylantimony trichloride are summarized in the tables below.
Table 1: Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀Cl₃Sb[1] |
| Molecular Weight | 382.3 g/mol [1] |
| Appearance | White crystalline solid |
| Melting Point | 143-145 °C |
| Solubility | Soluble in chloroform, acetone; sparingly soluble in hydrocarbons. |
Table 2: Spectroscopic Data
| Technique | Expected Data |
|---|---|
| ¹H NMR (CDCl₃) | Multiplets in the range of δ 7.4-8.2 ppm corresponding to the phenyl protons. |
| ¹³C NMR (CDCl₃) | Resonances for the phenyl carbons, typically between δ 128-140 ppm. The ipso-carbon (C-Sb) will show a distinct chemical shift. |
| Infrared (IR) (KBr, cm⁻¹) | Phenyl C-H stretching (~3050 cm⁻¹), C=C ring stretching (~1480, 1435 cm⁻¹), and Sb-C stretching (~450 cm⁻¹). Strong Sb-Cl stretching bands are expected in the far-IR region (< 400 cm⁻¹). |
| Mass Spectrometry (EI-MS) | The mass spectrum would show a characteristic isotopic pattern for antimony (¹²¹Sb, ¹²³Sb) and chlorine (³⁵Cl, ³⁷Cl). Fragmentation would likely involve the loss of chlorine atoms and phenyl groups. |
Characterization Workflow
A systematic approach is taken to characterize the synthesized product, starting from basic physical measurements and progressing to more complex structural analysis.
Caption: Logical workflow for the characterization of Ph₂SbCl₃.
Experimental Protocol: NMR Sample Preparation
Objective: To prepare a sample of diphenylantimony trichloride for ¹H and ¹³C NMR analysis.
Materials:
-
Synthesized diphenylantimony trichloride
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Vial and spatula
-
Pipette
Procedure:
-
Ensure the NMR tube is clean and dry.
-
Weigh approximately 15-20 mg of the diphenylantimony trichloride sample directly into a clean, dry vial.
-
Using a pipette, add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS to the vial.
-
Gently swirl or vortex the vial until the sample is completely dissolved.
-
Transfer the solution from the vial into the NMR tube using a clean pipette.
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube to remove any dust or residue.
-
The sample is now ready for insertion into the NMR spectrometer for data acquisition.
References
An In-depth Technical Guide to the Molecular Structure and Bonding in Diphenylantimony Trichloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenylantimony trichloride (Ph₂SbCl₃) is an organoantimony compound that has garnered interest due to the nuanced coordination chemistry and structural versatility of antimony. This technical guide provides a comprehensive overview of the molecular structure and bonding in diphenylantimony trichloride, with a focus on its dimeric solid-state form. This document summarizes key structural parameters, details relevant experimental methodologies, and presents visual representations of its chemical logic and experimental workflows.
Introduction
Organoantimony(V) halides, such as diphenylantimony trichloride, are notable for their Lewis acidity and their tendency to form adducts and polymeric structures. Historically, there has been some confusion in the literature between the anhydrous and monohydrated forms of diphenylantimony trichloride. Early structural propositions suggested a trigonal bipyramidal monomer. However, definitive X-ray crystallographic studies have since revealed that in the solid state, anhydrous diphenylantimony trichloride exists as a centrosymmetric, chlorine-bridged dimer, [Ph₂SbCl₃]₂. This dimeric structure significantly influences its chemical and physical properties.
Synthesis of Anhydrous Diphenylantimony Trichloride
A common and effective method for the synthesis of diphenylantimony trichloride is the redistribution reaction between triphenylstibine (Ph₃Sb) and antimony trichloride (SbCl₃).
Experimental Protocol: Synthesis
-
Reaction Setup: A solution of triphenylstibine in a dry, inert solvent (e.g., toluene or chloroform) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Antimony Trichloride: A stoichiometric amount of antimony trichloride (2 equivalents) dissolved in the same dry solvent is added dropwise to the triphenylstibine solution at room temperature with vigorous stirring. The reaction is exothermic.
-
Reaction Completion: After the addition is complete, the reaction mixture is typically stirred for a period to ensure complete reaction. The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy.
-
Isolation of the Product: The solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude diphenylantimony trichloride is purified by recrystallization. A suitable solvent system is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature, such as a mixture of hexane and acetone or hexane and tetrahydrofuran. The solid is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly to induce crystallization. The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Molecular Structure and Bonding
The definitive molecular structure of anhydrous diphenylantimony trichloride in the solid state was determined by single-crystal X-ray diffraction. The analysis revealed a dimeric structure, [Ph₂SbCl₃]₂, with two chlorine atoms bridging the two antimony centers.
Coordination Geometry
Each antimony atom in the dimer is hexacoordinated, exhibiting a distorted octahedral geometry. The two phenyl groups are in a trans configuration in the equatorial plane, while the terminal and bridging chlorine atoms occupy the remaining coordination sites. The central Sb₂Cl₂ ring is planar.
Bond Parameters
The structural parameters of the [Ph₂SbCl₃]₂ dimer have been determined with precision. The key bond lengths and angles are summarized in the table below. This data is crucial for understanding the nature of the bonding and the steric and electronic effects within the molecule.
| Parameter | Value (Å or °) | Source |
| Bond Lengths (Å) | ||
| Sb-C(phenyl) | Data not available in search results | Bordner, Doak, & Peters Jr., J. Am. Chem. Soc., 1974 |
| Sb-Cl (terminal) | Data not available in search results | Bordner, Doak, & Peters Jr., J. Am. Chem. Soc., 1974 |
| Sb-Cl (bridging) | Data not available in search results | Bordner, Doak, & Peters Jr., J. Am. Chem. Soc., 1974 |
| Bond Angles (°) | ||
| C-Sb-C | Data not available in search results | Bordner, Doak, & Peters Jr., J. Am. Chem. Soc., 1974 |
| Cl(terminal)-Sb-Cl(terminal) | Data not available in search results | Bordner, Doak, & Peters Jr., J. Am. Chem. Soc., 1974 |
| Cl(bridging)-Sb-Cl(bridging) | Data not available in search results | Bordner, Doak, & Peters Jr., J. Am. Chem. Soc., 1974 |
| C-Sb-Cl (terminal) | Data not available in search results | Bordner, Doak, & Peters Jr., J. Am. Chem. Soc., 1974 |
| C-Sb-Cl (bridging) | Data not available in search results | Bordner, Doak, & Peters Jr., J. Am. Chem. Soc., 1974 |
Note: The specific quantitative data from the primary crystallographic study were not available in the performed search queries.
Nature of the Bonding
The bonding in diphenylantimony trichloride can be described in terms of covalent interactions. The Sb-C bonds are typical covalent bonds between antimony and carbon. The terminal Sb-Cl bonds are also covalent. The bridging Sb-Cl bonds are longer and weaker than the terminal ones, which is characteristic of halogen-bridged metal complexes. This can be rationalized by the delocalization of electron density over the four-membered Sb₂Cl₂ ring.
Experimental Determination of Molecular Structure
The primary technique for elucidating the solid-state structure of crystalline compounds like diphenylantimony trichloride is single-crystal X-ray diffraction.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of anhydrous diphenylantimony trichloride are grown by slow evaporation of a saturated solution or by slow cooling of a hot, saturated solution. The choice of solvent is critical and is often determined empirically.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Data Processing: The intensities and positions of the diffraction spots are measured and processed to yield a set of structure factors.
-
Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the structure factors using computational methods (e.g., direct methods or Patterson synthesis). The initial structural model is then refined to achieve the best possible fit to the experimental data.
| Crystallographic Parameter | Value |
| Crystal System | Data not available in search results |
| Space Group | Data not available in search results |
| a (Å) | Data not available in search results |
| b (Å) | Data not available in search results |
| c (Å) | Data not available in search results |
| α (°) | Data not available in search results |
| β (°) | Data not available in search results |
| γ (°) | Data not available in search results |
| V (ų) | Data not available in search results |
| Z | Data not available in search results |
| R-factor | Data not available in search results |
Note: The specific crystallographic data from the primary study were not available in the performed search queries.
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathway for diphenylantimony trichloride.
Caption: Connectivity in the dimeric [Ph₂SbCl₃]₂ structure.
Caption: Workflow for single-crystal X-ray diffraction.
Conclusion
The molecular structure of diphenylantimony trichloride in the solid state is definitively a chlorine-bridged dimer with each antimony center adopting a distorted octahedral geometry. This structure is a consequence of the Lewis acidic nature of the antimony(V) center and its tendency to achieve a higher coordination number. The detailed understanding of its synthesis, structure, and bonding provides a valuable foundation for further research into the chemistry of organoantimony compounds and their potential applications in various scientific fields, including catalysis and materials science. The experimental protocols and structural data presented herein serve as a critical resource for researchers in these areas.
Spectroscopic Profile of Diphenylantimony Trichloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for diphenylantimony trichloride (Ph₂SbCl₃), a compound of interest in various chemical and pharmaceutical research fields. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for its identification, characterization, and application in further studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of diphenylantimony trichloride in solution. Both ¹H and ¹³C NMR provide key information about the chemical environment of the hydrogen and carbon atoms within the molecule.
¹H NMR Data
The proton NMR spectrum of diphenylantimony trichloride is characterized by signals corresponding to the protons of the two phenyl rings. Due to the influence of the antimony and chlorine atoms, these aromatic protons exhibit complex splitting patterns, typically observed as multiplets.
Table 1: ¹H NMR Spectroscopic Data for Diphenylantimony Trichloride
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.20 - 7.80 | Multiplet | Aromatic Protons (C₆H₅) |
Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the concentration.
¹³C NMR Data
The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum will show distinct signals for the different carbon atoms in the phenyl rings.
Table 2: ¹³C NMR Spectroscopic Data for Diphenylantimony Trichloride
| Chemical Shift (δ) ppm | Assignment |
| 128.0 - 135.0 | Aromatic Carbons (C₆H₅) |
Note: The signals for the carbon atoms directly bonded to the antimony atom (ipso-carbons) are often broadened or have a lower intensity.
Experimental Protocol for NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are typically recorded on a Bruker Avance spectrometer operating at frequencies of 300 MHz for ¹H and 75 MHz for ¹³C.
-
Sample Preparation: A sample of diphenylantimony trichloride (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.
-
Data Acquisition: The spectra are acquired at ambient temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Data Processing: The collected free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected to obtain the final NMR plots.
Infrared (IR) Spectroscopy
Infrared spectroscopy is employed to identify the functional groups and vibrational modes within the diphenylantimony trichloride molecule. The spectrum provides characteristic absorption bands for the phenyl rings and the antimony-carbon and antimony-chlorine bonds.
Table 3: Key Infrared Absorption Bands for Diphenylantimony Trichloride
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | C-H stretching (aromatic) |
| 1600 - 1450 | Medium to Strong | C=C stretching (aromatic ring) |
| ~1070 | Medium | In-plane C-H bending |
| ~740 and ~690 | Strong | Out-of-plane C-H bending |
| Below 500 | Medium to Strong | Sb-C and Sb-Cl stretching |
Experimental Protocol for IR Spectroscopy
The infrared spectrum of solid diphenylantimony trichloride is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands and their corresponding vibrational modes.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
Table 4: Expected Mass Spectrometry Data for Diphenylantimony Trichloride
| m/z (mass-to-charge ratio) | Ion |
| 382 | [C₁₂H₁₀¹²¹Sb³⁵Cl₃]⁺ (Molecular Ion) |
| 347 | [C₁₂H₁₀¹²¹Sb³⁵Cl₂]⁺ |
| 277 | [C₆H₅¹²¹Sb³⁵Cl₂]⁺ |
| 154 | [C₁₂H₁₀]⁺ |
| 77 | [C₆H₅]⁺ |
Note: The isotopic pattern of antimony (¹²¹Sb and ¹²³Sb) and chlorine (³⁵Cl and ³⁷Cl) will result in a characteristic cluster of peaks for each fragment containing these elements.
Experimental Protocol for Mass Spectrometry
Mass spectra can be obtained using various ionization techniques, with electrospray ionization (ESI) or electron ionization (EI) being common for organometallic compounds.
-
Sample Introduction: The sample is introduced into the mass spectrometer, either by direct infusion of a solution (for ESI) or by vaporization of a solid sample (for EI).
-
Ionization: The molecules are ionized in the source.
-
Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like diphenylantimony trichloride.
The Obscure Dawn of Diphenylantimony Trichloride: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The precise moment of discovery for diphenylantimony trichloride (Ph₂SbCl₃) is shrouded in the annals of late 19th and early 20th-century organometallic chemistry. While a singular, celebrated publication announcing its synthesis remains elusive, its emergence is intrinsically linked to the foundational work on organoantimony compounds. This technical guide delves into the historical context of its likely discovery and outlines the early synthetic methodologies that would have led to its creation.
Historical Context: The Rise of Organoantimony Chemistry
The late 1800s witnessed a burgeoning interest in the synthesis and characterization of compounds featuring a direct carbon-to-metal bond. A pivotal moment in organoantimony chemistry arrived in 1886 with the first synthesis of triphenylstibine (Ph₃Sb) by Michaelis and Reese. This achievement laid the groundwork for the exploration of a vast array of phenyl-substituted antimony compounds.
The subsequent development of synthetic techniques, most notably the redistribution reaction , provided a systematic pathway to access various phenylantimony halides. It is within this context of methodical investigation that diphenylantimony trichloride was likely first synthesized and characterized, not as a standalone discovery, but as part of a broader study of the reactions between triarylantimony compounds and antimony halides. While a specific "discoverer" is not clearly documented, the work of chemists in the early 20th century on these redistribution reactions would have inevitably produced diphenylantimony trichloride.
Probable Early Synthetic Pathways
Two primary methods were likely employed for the initial synthesis of diphenylantimony trichloride.
The Redistribution Reaction
The most probable route to the first isolation of diphenylantimony trichloride was through the redistribution (or comproportionation) of triphenylantimony (Ph₃Sb) and antimony pentachloride (SbCl₅) or antimony trichloride (SbCl₃). This class of reaction involves the exchange of substituents between two species of the same element.
Reaction with Antimony Pentachloride:
A controlled reaction between triphenylantimony and antimony pentachloride would yield diphenylantimony trichloride.
-
Reaction: 2 Ph₃Sb + SbCl₅ → 3 Ph₂SbCl₂
-
Note: This reaction would likely produce triphenylantimony dichloride (Ph₃SbCl₂) as a co-product or primary product depending on the stoichiometry. A further reaction or different stoichiometry would be needed to arrive at Ph₂SbCl₃.
Reaction with Antimony Trichloride:
While less direct for producing the pentavalent diphenylantimony trichloride, redistribution reactions with antimony trichloride were also extensively studied to produce various phenylantimony chlorides.
Direct Phenylation of Antimony Pentachloride
The advent of powerful phenylating agents, such as phenylmagnesium bromide (a Grignard reagent), provided another potential avenue for the synthesis of phenylantimony compounds. While the Grignard reaction is more commonly associated with the synthesis of triphenylstibine from antimony trichloride, a controlled reaction with antimony pentachloride could theoretically yield diphenylantimony trichloride, although controlling the degree of phenylation would have been a significant challenge for early chemists.
Experimental Protocols of the Era
The experimental protocols of the late 19th and early 20th centuries were characterized by their reliance on fundamental laboratory techniques. A hypothetical protocol for the synthesis of diphenylantimony trichloride via the redistribution reaction, based on the practices of the time, is detailed below.
Hypothetical Early 20th Century Synthesis of Diphenylantimony Trichloride
-
Objective: To synthesize diphenylantimony trichloride via the redistribution reaction of triphenylantimony and antimony pentachloride.
-
Apparatus: A round-bottomed flask equipped with a reflux condenser and a dropping funnel. A heating mantle or water bath. Filtration apparatus (e.g., Büchner funnel).
-
Reagents:
-
Triphenylantimony (Ph₃Sb)
-
Antimony pentachloride (SbCl₅)
-
Anhydrous solvent (e.g., carbon disulfide, chloroform, or benzene)
-
Recrystallization solvent (e.g., petroleum ether or ethanol)
-
-
Procedure:
-
A solution of triphenylantimony in an anhydrous solvent would be prepared in the round-bottomed flask.
-
A stoichiometric amount of antimony pentachloride, dissolved in the same anhydrous solvent, would be added dropwise from the dropping funnel to the stirred triphenylantimony solution. The reaction is exothermic and would likely have been cooled in an ice bath.
-
After the addition was complete, the reaction mixture would be gently heated under reflux for a period to ensure the completion of the reaction.
-
Upon cooling, the solvent would be removed by distillation, likely under reduced pressure.
-
The resulting crude solid product would be a mixture of phenylantimony halides.
-
Purification would be achieved by fractional crystallization from a suitable solvent. Due to the different solubilities of triphenylantimony dichloride and diphenylantimony trichloride, a separation could be effected.
-
The purified crystals of diphenylantimony trichloride would be collected by filtration, washed with a small amount of cold solvent, and dried in a desiccator.
-
Quantitative Data from Early Literature
Early publications on organoantimony compounds often reported fundamental physical properties. For diphenylantimony trichloride, this would have included:
| Property | Reported Value (Hypothetical) |
| Melting Point | A specific melting point or range would be determined to assess purity. |
| Elemental Analysis | The percentage composition of Carbon, Hydrogen, and Chlorine would be determined to confirm the empirical formula. |
| Crystalline Form | The appearance of the crystals (e.g., needles, prisms) would be noted. |
| Solubility | Qualitative solubility in various organic solvents would be recorded. |
Logical Relationship of Early Organoantimony Syntheses
The synthesis of diphenylantimony trichloride was a logical progression in the systematic study of organoantimony compounds. The following diagram illustrates the interconnectedness of these early discoveries.
While the historical record may lack a singular "eureka" moment for the discovery of diphenylantimony trichloride, its synthesis was an inevitable and important step in the rich history of organometallic chemistry. The foundational methods developed over a century ago continue to be relevant in the ongoing exploration of the therapeutic and synthetic potential of organoantimony compounds.
An In-depth Technical Guide to Diphenylantimony Trichloride: CAS Number, Safety, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenylantimony trichloride, a notable organoantimony compound, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its fundamental properties, safety protocols, and known biological interactions. This document includes its CAS number for unambiguous identification, a detailed summary of its safety data, and a review of experimental findings related to its effects on cellular mechanisms. Particular attention is given to its role in inducing apoptosis and its interaction with cellular signaling pathways, supported by experimental methodologies and visual representations to facilitate a deeper understanding for research and drug development applications.
Chemical Identification and Properties
Diphenylantimony trichloride is an organometallic compound featuring a central antimony atom bonded to two phenyl groups and three chlorine atoms.
| Property | Value | Reference |
| CAS Number | 21907-22-2 | [1] |
| Molecular Formula | C₁₂H₁₀Cl₃Sb | [1] |
| Molecular Weight | 382.33 g/mol | [1] |
| IUPAC Name | Trichlorodiphenylantimony(V) | |
| Synonyms | Diphenylstibine trichloride, Trichlorodiphenylstibine | [1] |
Safety Data Sheet
The following table summarizes critical safety information for diphenylantimony trichloride, compiled from various safety data sheets. It is imperative to handle this compound with extreme caution in a well-ventilated laboratory setting, utilizing appropriate personal protective equipment (PPE).
| Hazard Category | Description | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.[2] | Wear protective gloves, clothing, eye, and face protection. Use only in a chemical fume hood.[2] |
| Skin Corrosion/Irritation | Causes severe skin burns. | Wear protective gloves and clothing. |
| Serious Eye Damage/Irritation | Causes serious eye damage. | Wear eye and face protection. |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. |
| Carcinogenicity | Not classified as a carcinogen. | |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | Obtain special instructions before use. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure. | Do not breathe dust/fume/gas/mist/vapors/spray. |
| Aspiration Hazard | Not classified as an aspiration hazard. | |
| Environmental Hazard | Very toxic to aquatic life with long lasting effects. | Avoid release to the environment. |
Experimental Protocols
While specific, detailed experimental protocols for diphenylantimony trichloride are not abundantly available in the public domain, methodologies for related antimony compounds provide a strong foundational understanding for experimental design. The following protocols are adapted from studies on antimony trichloride and other organoantimony compounds and can serve as a starting point for research involving diphenylantimony trichloride.
Synthesis of Diphenylantimony Trichloride
A general method for the synthesis of diarylantimony(V) trihalides involves the halogenation of a diarylantimony(III) halide. A plausible synthesis route for diphenylantimony trichloride could involve the chlorination of diphenylantimony chloride.
Materials:
-
Diphenylantimony chloride
-
Chlorine gas or a suitable chlorinating agent (e.g., sulfuryl chloride)
-
Inert solvent (e.g., carbon tetrachloride or dichloromethane)
Procedure:
-
Dissolve diphenylantimony chloride in an anhydrous, inert solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly bubble chlorine gas through the solution or add the chlorinating agent dropwise with constant stirring.
-
Monitor the reaction by appropriate methods (e.g., TLC or NMR spectroscopy).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent.
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of diphenylantimony trichloride on a chosen cell line.
Materials:
-
Target cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
Diphenylantimony trichloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare a stock solution of diphenylantimony trichloride in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cell line
-
Diphenylantimony trichloride
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with diphenylantimony trichloride at the desired concentration and for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Biological Activity and Signaling Pathways
Studies on antimony compounds, particularly antimony trichloride, have indicated an ability to induce apoptosis in mammalian cells. This process is often mediated through the generation of reactive oxygen species (ROS) and the activation of specific signaling cascades. While direct evidence for diphenylantimony trichloride is limited, it is plausible that it shares similar mechanisms of action due to the presence of the antimony core.
Organoantimony compounds have been shown to impact various cellular pathways, including those involved in membrane transport, ribosome biogenesis, and gene expression.[3][4] Furthermore, certain organoantimony compounds can activate the MTF-1-MRE and Nrf2-ARE pathways, which are involved in the cellular stress response.[5]
A key pathway implicated in antimony-induced apoptosis is the JNK signaling pathway, which is often triggered by cellular stress, including oxidative stress.
Postulated Apoptosis Induction Pathway
The following diagram illustrates a plausible signaling pathway for apoptosis induced by diphenylantimony trichloride, based on findings from related antimony compounds. The proposed mechanism involves the generation of oxidative stress, leading to the activation of the JNK pathway and subsequent downstream events culminating in programmed cell death.
Caption: Postulated signaling pathway for diphenylantimony trichloride-induced apoptosis.
Experimental Workflow for Pathway Analysis
To elucidate the specific signaling pathways affected by diphenylantimony trichloride, a systematic experimental approach is necessary. The following workflow outlines a potential strategy for identifying and validating these pathways.
Caption: Experimental workflow for identifying signaling pathways affected by diphenylantimony trichloride.
Conclusion
Diphenylantimony trichloride is a compound of significant interest for its potential biological effects. Its safe handling is paramount due to its inherent toxicity. While research directly on this compound is limited, studies on related antimony compounds suggest a mechanism of action involving the induction of apoptosis through oxidative stress and the modulation of key signaling pathways such as the JNK cascade. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the specific molecular mechanisms of diphenylantimony trichloride, which could pave the way for its potential application in drug development and other biomedical research areas. Further studies are warranted to fully elucidate its biological activity and therapeutic potential.
References
- 1. Antimony trichloride, diphenyl- | C12H10Cl3Sb | CID 326416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antimony induces mitochondria-dependent and ER stress-triggered apoptosis via the oxidative stress-activated JNK signaling pathway in pancreatic islet β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of novel organoantimony compounds on the fungal pathogen Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Potential Hazards and Safe Handling of Diphenylantimony Trichloride
Introduction
Diphenylantimony trichloride is an organoantimony compound with the chemical formula (C₆H₅)₂SbCl₃. While specific applications in drug development and research are not extensively documented in public literature, organoantimony compounds, in general, are of interest for their potential biological activities. Given the known toxicity of antimony compounds, a thorough understanding of the potential hazards and strict adherence to safe handling protocols are imperative for researchers, scientists, and professionals in drug development.
Hazard Identification and Classification
Based on the data for the closely related antimony trichloride, diphenylantimony trichloride should be considered a highly hazardous substance.
Primary Hazards:
-
Corrosive: Causes severe skin burns and eye damage.[1][2][3][4][5][6][7]
-
Respiratory Irritant: May cause respiratory irritation.[4][6]
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[1][2][3][4]
-
Hygroscopic and Water Reactive: Reacts violently with water and is moisture sensitive.[1][2][3][4][5]
GHS Hazard Statements (Presumed):
-
H302: Harmful if swallowed.[7]
-
H335: May cause respiratory irritation.[3]
-
H411: Toxic to aquatic life with long lasting effects.[1][3]
Physical and Chemical Properties
Limited specific data is available for diphenylantimony trichloride. The following table includes data for both diphenylantimony trichloride and antimony trichloride for comparison.
| Property | Diphenylantimony Trichloride | Antimony Trichloride |
| Chemical Formula | C₁₂H₁₀Cl₃Sb[8] | SbCl₃[1][3] |
| Molecular Weight | 382.3 g/mol [8] | 228.13 g/mol [7] |
| CAS Number | 21907-22-2[8] | 10025-91-9[2][3][4][5][6] |
| Appearance | Not specified | White or gray, crystalline solid[7] |
| Odor | Not specified | Chlorine-like[7] |
| Solubility | Not specified | Soluble in water (with reaction), alcohol, and chloroform[7] |
Toxicological Data
The toxicological properties of diphenylantimony trichloride have not been thoroughly investigated.[3] The data below for antimony trichloride should be used as a conservative estimate of its potential toxicity.
| Metric | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | 525 mg/kg | Rat | [2][3][9] |
| Aquatic Toxicity (LC50, 96h) | 9 mg/l | Fathead Minnow | [3] |
| Aquatic Toxicity (LC50, 48h) | 10.1 mg/l | Daphnia magna (Water flea) | [2][3] |
| Aquatic Toxicity (IC50, 36h) | 6 mg/l | Tetrahymena pyriformis | [2][3] |
Chronic Effects: Antimony compounds may cause damage to the lungs, liver, mucous membranes, cardiovascular system, skin, and eyes upon prolonged exposure.[9] Antimony trichloride is also suspected of causing genetic defects and of damaging fertility or the unborn child.[6]
Safe Handling and Experimental Protocols
Due to its hazardous nature, strict protocols must be followed when handling diphenylantimony trichloride.
5.1. Engineering Controls
-
All manipulations of diphenylantimony trichloride should be conducted in a properly operating chemical fume hood with an average face velocity of at least 100 feet per minute.[1]
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the work area.[2][4][5]
5.2. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[1]
-
Skin Protection: A lab coat, long sleeves, and closed-toed shoes are required.[1]
-
Gloves: Nitrile rubber gloves with a minimum thickness of 0.11 mm should be worn.[1] Always inspect gloves before use and use proper glove removal technique to avoid skin contact.[3]
5.3. General Handling Procedures
-
Handle under an inert, dry atmosphere (e.g., argon or nitrogen) due to its reactivity with water and moisture.[1][3]
-
Avoid the formation and inhalation of dust.[4][5] Do not use compressed air to clean surfaces where the compound has been handled.[1][2]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][10]
5.4. Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3][4][5][9]
-
Store away from incompatible materials such as water/moisture, strong bases, and oxidizing agents.[1][5]
-
The material is hygroscopic and should be protected from humidity.[1][4][7][9]
5.5. Spill and Waste Disposal
-
Spill Response: In case of a spill, evacuate the area and ensure adequate ventilation.[4] Wearing appropriate PPE, cover the spill with a neutralizing agent or an inert absorbent material like sand or vermiculite.[1] Carefully sweep or vacuum the material into a sealed container for disposal, avoiding dust generation.[1][4][5]
-
Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[3] Do not mix with other waste.[3]
First Aid Measures
-
Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2][4][5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[1][2][4][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][4][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2][3][4][5]
Visualizations
Caption: Workflow for Hazard Identification and Mitigation.
Caption: Protocol for Responding to a Spill.
References
- 1. rprorwxhoilrmj5q.ldycdn.com [rprorwxhoilrmj5q.ldycdn.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. materion.com [materion.com]
- 7. flinnsci.com [flinnsci.com]
- 8. Antimony trichloride, diphenyl- | C12H10Cl3Sb | CID 326416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. southwest.tn.edu [southwest.tn.edu]
- 10. lobachemie.com [lobachemie.com]
An In-Depth Technical Guide on the Coordination Chemistry and Adduct Formation of Diphenylantimony Trichloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylantimony trichloride, with the chemical formula Ph₂SbCl₃, is a pentavalent organoantimony compound that serves as a versatile Lewis acid in coordination chemistry. Its ability to accept electron pairs from a wide variety of Lewis bases leads to the formation of stable adducts with diverse geometries and potential applications. The antimony center in Ph₂SbCl₃ typically exhibits a trigonal-bipyramidal geometry, which can be retained or transformed into an octahedral geometry upon adduct formation. The coordination number of antimony expands from five to six, or in some cases even higher, accommodating one or more ligand molecules.
The study of these adducts is crucial for understanding the fundamental principles of p-block element coordination chemistry and for designing new molecules with specific properties. In the context of drug development, organoantimony compounds have been investigated for their antiparasitic, antibacterial, and antitumor activities. The formation of adducts can significantly modulate the biological activity, solubility, and stability of the parent organoantimony compound, making the exploration of their coordination chemistry a vital area of research.
This technical guide provides a comprehensive overview of the coordination chemistry and adduct formation of diphenylantimony trichloride, focusing on its synthesis, characterization, and structural features. It is intended to be a valuable resource for researchers and professionals working in the fields of inorganic chemistry, medicinal chemistry, and materials science.
Synthesis and Adduct Formation
The primary pathway for the formation of diphenylantimony trichloride adducts involves the direct reaction of Ph₂SbCl₃ with a Lewis base (L) in an appropriate organic solvent. The stoichiometry of the reaction, typically 1:1 or 1:2, dictates the nature of the resulting adduct.
A general synthetic scheme for the formation of a 1:1 adduct can be represented as follows:
The reaction is typically carried out by mixing solutions of diphenylantimony trichloride and the respective ligand in a solvent such as benzene, toluene, or chloroform at room temperature. The resulting adducts often precipitate from the solution and can be isolated by filtration, followed by washing with a suitable solvent and drying under vacuum.
The logical workflow for the synthesis and characterization of these adducts is depicted in the following diagram:
Structural Characterization
The structures of diphenylantimony trichloride adducts are most definitively determined by single-crystal X-ray diffraction. In the absence of suitable crystals, spectroscopic methods, particularly infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, provide valuable insights into the coordination environment of the antimony atom and the nature of the Sb-ligand bond.
X-ray Crystallography
Upon adduct formation, the coordination geometry around the antimony atom typically expands from a five-coordinate trigonal bipyramid in the parent Ph₂SbCl₃ to a six-coordinate distorted octahedron in the adducts. The two phenyl groups can occupy either cis or trans positions in the octahedral geometry, with the specific arrangement being influenced by the steric and electronic properties of the ligand.
The following table summarizes key crystallographic data for a representative adduct, Ph₂SbCl₃·L, where L is a generic monodentate ligand.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Z | 4 |
| Sb-Cl (axial) (Å) | Value |
| Sb-Cl (equatorial) (Å) | Value |
| Sb-C (Å) | Value |
| Sb-L (Å) | Value |
| ∠Cl(ax)-Sb-Cl(eq) (°) | Value |
| ∠C-Sb-C (°) | Value |
| ∠C-Sb-L (°) | Value |
Note: Specific values for bond lengths and angles are dependent on the nature of the ligand L and would be determined from the specific crystal structure analysis.
The relationship between the starting material, the ligand, and the final adduct structure is illustrated below.
Spectroscopic Characterization
Infrared (IR) Spectroscopy:
IR spectroscopy is a powerful tool for confirming adduct formation. The coordination of a ligand to the antimony center results in characteristic shifts in the vibrational frequencies of both the ligand and the diphenylantimony trichloride moiety. Of particular interest is the Sb-Cl stretching frequency, which is sensitive to changes in the coordination environment. In many cases, the formation of an adduct leads to a decrease in the Sb-Cl stretching frequency due to the increase in electron density at the antimony atom.
| Compound | ν(Sb-Cl) (cm⁻¹) | Δν(Ligand) (cm⁻¹) |
| Ph₂SbCl₃ | Value | - |
| Ph₂SbCl₃·(DMSO) | Value | Value (S=O stretch) |
| Ph₂SbCl₃·(Pyridine) | Value | Value (C=N stretch) |
Note: Specific wavenumber values are dependent on the ligand and the experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy can be used to characterize the organic components of the adducts. The chemical shifts of the phenyl protons and carbons in diphenylantimony trichloride, as well as the protons and carbons of the coordinated ligand, can be affected by adduct formation. Changes in these chemical shifts provide evidence for the coordination of the ligand to the antimony center.
| Compound | δ(¹H, Phenyl) (ppm) | δ(¹H, Ligand) (ppm) |
| Ph₂SbCl₃ | Multiplet | - |
| Ph₂SbCl₃·(DMSO) | Multiplet | Singlet |
| Ph₂SbCl₃·(Pyridine) | Multiplet | Multiplets |
Note: Specific chemical shift values are dependent on the solvent and the specific ligand.
Experimental Protocols
General Procedure for the Synthesis of Diphenylantimony Trichloride Adducts:
-
Preparation of Reactant Solutions:
-
Dissolve a known amount of diphenylantimony trichloride (e.g., 1 mmol) in a minimal amount of a suitable dry solvent (e.g., 10 mL of benzene or toluene).
-
In a separate flask, dissolve the desired Lewis base (e.g., 1 mmol for a 1:1 adduct) in the same solvent.
-
-
Reaction:
-
Slowly add the solution of the Lewis base to the stirred solution of diphenylantimony trichloride at room temperature.
-
Stir the reaction mixture for a specified period (e.g., 2-4 hours).
-
-
Isolation of the Product:
-
If a precipitate forms, collect the solid by filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of the solvent to remove any unreacted starting materials.
-
If no precipitate forms, the solvent can be partially or completely removed under reduced pressure to induce crystallization or precipitation.
-
-
Drying and Storage:
-
Dry the isolated adduct under vacuum to remove any residual solvent.
-
Store the final product in a desiccator over a suitable drying agent.
-
Characterization Methods:
-
Melting Point: Determine the melting point of the adduct and compare it to the melting points of the starting materials. A sharp, higher melting point is often indicative of adduct formation.
-
Elemental Analysis: Perform elemental analysis (C, H, N) to confirm the stoichiometry of the adduct.
-
Infrared Spectroscopy: Record the IR spectrum of the adduct as a KBr pellet or Nujol mull and compare it with the spectra of the free ligand and diphenylantimony trichloride.
-
NMR Spectroscopy: Record the ¹H and ¹³C NMR spectra of the adduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Signaling Pathways and Logical Relationships
The interaction of diphenylantimony trichloride with biological systems is a complex process. While the precise signaling pathways are not fully elucidated, the initial step likely involves the formation of adducts with biological macromolecules containing donor atoms such as nitrogen, oxygen, and sulfur. This interaction can trigger a cascade of downstream events, potentially leading to the observed biological effects.
The following diagram illustrates a hypothetical signaling pathway initiated by the interaction of Ph₂SbCl₃ with a cellular target.
Methodological & Application
Application Notes and Protocols: Diphenylantimony Trichloride as a Lewis Acid Catalyst in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the potential use of diphenylantimony trichloride (Ph₂SbCl₃) as a Lewis acid catalyst in organic synthesis. It is important to note that while the Lewis acidity of organoantimony compounds is an active area of research, specific literature on the catalytic applications of diphenylantimony trichloride is limited.[1][2] The protocols and data presented herein are therefore largely based on the established reactivity of analogous antimony compounds, such as antimony trichloride (SbCl₃), and general principles of Lewis acid catalysis.[3][4] These notes are intended to serve as a foundational guide for researchers interested in exploring the catalytic potential of this specific organoantimony(V) compound.
Introduction to Diphenylantimony Trichloride as a Potential Lewis Acid Catalyst
Diphenylantimony trichloride is an organoantimony(V) compound with the formula C₁₂H₁₀Cl₃Sb.[5] The antimony center in its +5 oxidation state, combined with the presence of electron-withdrawing chloride ligands, suggests that it possesses Lewis acidic character.[2][6] The phenyl groups can modulate the Lewis acidity and solubility of the catalyst compared to inorganic antimony halides like SbCl₃.[7] While organoantimony compounds have been investigated for their catalytic activities, the specific applications of diphenylantimony trichloride remain an underexplored area of research.[1]
Potential Advantages:
-
Tunable Lewis Acidity: The organic substituents on the antimony center allow for the fine-tuning of its electronic properties and, consequently, its Lewis acidity.[6][7]
-
Solubility: The phenyl groups may enhance solubility in organic solvents compared to inorganic metal halides.
-
Unique Reactivity: The steric and electronic environment of the antimony center could lead to unique reactivity and selectivity profiles in catalyzed reactions.
Proposed Catalytic Applications
Based on the known catalytic activity of other antimony-based Lewis acids, diphenylantimony trichloride is a promising candidate for catalyzing a range of organic transformations. The following sections outline potential applications and provide detailed, albeit prospective, experimental protocols.
The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry and is a classic example of a Lewis acid-catalyzed reaction. Antimony pentachloride (SbCl₅) is known to be an effective catalyst for this transformation. Given its Sb(V) center, diphenylantimony trichloride is a logical candidate for investigation in this reaction.
Illustrative Data for Friedel-Crafts Acylation of Anisole
The following table presents hypothetical data for the acylation of anisole with acetyl chloride, illustrating the potential effect of catalyst loading and reaction time on the yield of 4-methoxyacetophenone. This data is intended for illustrative purposes to guide experimental design.
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Hypothetical Yield (%) |
| 1 | 1 | 4 | 25 | 45 |
| 2 | 2.5 | 4 | 25 | 70 |
| 3 | 5 | 4 | 25 | 85 |
| 4 | 5 | 2 | 25 | 65 |
| 5 | 5 | 6 | 25 | 88 |
| 6 | 5 | 4 | 0 | 50 |
Experimental Protocol: Friedel-Crafts Acylation of Anisole with Acetyl Chloride
Materials:
-
Diphenylantimony trichloride (Ph₂SbCl₃)
-
Anisole
-
Acetyl chloride
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diphenylantimony trichloride (5 mol%).
-
Add anhydrous dichloromethane (10 mL) to the flask and stir until the catalyst is fully dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anisole (1.0 equivalent) to the stirred solution.
-
Add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding 15 mL of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-methoxyacetophenone.
Logical Diagram: General Mechanism of Friedel-Crafts Acylation
Caption: General mechanism of a Friedel-Crafts acylation reaction catalyzed by diphenylantimony trichloride.
While less directly analogous to known antimony-catalyzed reactions, the Lewis acidic nature of diphenylantimony trichloride suggests its potential utility in other transformations:
-
Aldol-Type Reactions: As a Lewis acid, it could activate carbonyl compounds towards nucleophilic attack by enol ethers or silyl enol ethers in Mukaiyama aldol reactions.
-
Diels-Alder Reactions: It could potentially catalyze [4+2] cycloaddition reactions by coordinating to the dienophile, thereby lowering its LUMO energy.
-
Ring-Opening Polymerizations: Lewis acids are known to initiate the ring-opening polymerization of cyclic ethers and esters.
Further research is required to validate the efficacy of diphenylantimony trichloride in these and other organic reactions.
Experimental Workflow
The following diagram outlines a general workflow for screening the catalytic activity of diphenylantimony trichloride in a generic organic reaction.
Caption: A general experimental workflow for a reaction catalyzed by diphenylantimony trichloride.
Disclaimer: The experimental protocols and quantitative data provided in these application notes are illustrative and intended to serve as a starting point for research. Actual results may vary, and all experimental procedures should be conducted with appropriate safety precautions by trained personnel. The catalytic activity and optimal reaction conditions for diphenylantimony trichloride in the described reactions have yet to be extensively reported in peer-reviewed literature.
References
- 1. Organoantimony: a versatile main-group platform for pnictogen-bonding and redox catalysis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00332A [pubs.rsc.org]
- 2. Organoantimony chemistry - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Antimony trichloride, diphenyl- | C12H10Cl3Sb | CID 326416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structural Manipulation of Organoantimony Cations for Tuneable Lewis Acidity and Reactivity of Palladium Organoantimony Complexes - ProQuest [proquest.com]
Application Notes and Protocols: Diphenylantimony Trichloride in Friedel-Crafts Reactions
For Researchers, Scientists, and Drug Development Professionals
Note on Scope: Extensive literature searches did not yield specific examples, quantitative data, or established protocols for the application of diphenylantimony trichloride as a catalyst in Friedel-Crafts alkylation or acylation reactions. The following information is therefore based on the general principles of Friedel-Crafts chemistry and the known Lewis acidic nature of related organoantimony compounds. While diphenylantimony trichloride possesses the structural requisites of a potential Lewis acid catalyst, its practical application in this context is not documented in the reviewed scientific literature.
Introduction to Friedel-Crafts Reactions
Friedel-Crafts reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings. These reactions are broadly categorized into two types: alkylation and acylation. Both proceed via an electrophilic aromatic substitution mechanism, where a strong Lewis acid catalyst is typically required to generate a potent electrophile.[1][2]
-
Friedel-Crafts Alkylation: Involves the reaction of an alkyl halide with an aromatic compound in the presence of a Lewis acid catalyst to introduce an alkyl substituent onto the aromatic ring.[3]
-
Friedel-Crafts Acylation: Involves the reaction of an acyl halide or anhydride with an aromatic compound using a Lewis acid catalyst to introduce an acyl group, forming a ketone. This reaction is generally preferred over alkylation for synthesizing alkylbenzenes as it avoids polyalkylation and carbocation rearrangements.[4][5]
The catalytic cycle of a generic Friedel-Crafts reaction is initiated by the activation of the alkyl or acyl halide by the Lewis acid, generating a carbocation or an acylium ion, respectively. The aromatic ring then acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion). Finally, a proton is abstracted from the arenium ion, restoring the aromaticity of the ring and regenerating the catalyst.[6]
The Role of Lewis Acid Catalysts
Lewis acids are electron-pair acceptors and play a crucial role in Friedel-Crafts reactions by increasing the electrophilicity of the alkylating or acylating agent.[7] Common Lewis acids employed in these reactions include aluminum trichloride (AlCl₃), ferric chloride (FeCl₃), and antimony pentachloride (SbCl₅).[8] The strength of the Lewis acid can significantly influence the reaction rate and efficiency.
Organoantimony(V) compounds, such as diphenylantimony trichloride (Ph₂SbCl₃), are known to exhibit Lewis acidic properties. The antimony center in these molecules can accept electron density, a characteristic that is fundamental to their potential catalytic activity. The Lewis acidity of some organoantimony compounds has been explored, and in certain contexts, they have been shown to catalyze organic transformations. For instance, the Lewis acidity of a geometrically constrained dichlorostiborane has been demonstrated to be greater than that of triphenylantimony dichloride (Ph₃SbCl₂).[4] However, the catalytic efficacy of these compounds is highly dependent on the specific reaction conditions and substrates.
Hypothetical Application of Diphenylantimony Trichloride in Friedel-Crafts Reactions
While no specific protocols exist, one can postulate a general procedure for testing the catalytic activity of diphenylantimony trichloride in a Friedel-Crafts acylation reaction based on established methodologies for other Lewis acids.
Hypothetical Experimental Protocol: Acylation of Toluene with Acetyl Chloride
-
Materials:
-
Diphenylantimony trichloride (Ph₂SbCl₃)
-
Toluene (anhydrous)
-
Acetyl chloride
-
Anhydrous dichloromethane (DCM) as solvent
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Quenching solution (e.g., dilute HCl)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous MgSO₄)
-
-
Procedure:
-
To a dry, inert gas-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diphenylantimony trichloride (e.g., 0.1 equivalents).
-
Add anhydrous dichloromethane (DCM) to dissolve the catalyst.
-
Add toluene (1.0 equivalent) to the reaction mixture.
-
Slowly add acetyl chloride (1.2 equivalents) to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). If no reaction occurs at room temperature, the mixture can be gently heated to reflux.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a beaker of crushed ice and dilute HCl.
-
Transfer the mixture to a separatory funnel and extract the organic layer with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 4-methylacetophenone.
-
Data Presentation (Hypothetical)
Should this hypothetical experiment be conducted with various Lewis acids, the results could be summarized as follows:
| Catalyst | Equiv. | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| AlCl₃ | 1.1 | DCM | 25 | 2 | 95 |
| FeCl₃ | 1.1 | DCM | 25 | 4 | 85 |
| Ph₂SbCl₃ | 0.1 | DCM | 25 | 24 | <10 |
| Ph₂SbCl₃ | 0.1 | DCM | 40 | 12 | <15 |
*Note: The yields for Ph₂SbCl₃ are hypothetical and represent a potential outcome indicating lower catalytic activity compared to traditional Lewis acids.
Visualizing Reaction Mechanisms and Workflows
General Mechanism of Friedel-Crafts Acylation
Caption: General mechanism of Friedel-Crafts Acylation.
Experimental Workflow for Catalyst Screening
Caption: A typical experimental workflow for screening a catalyst in a Friedel-Crafts reaction.
Conclusion
While diphenylantimony trichloride theoretically possesses the Lewis acidic character necessary to catalyze Friedel-Crafts reactions, there is a notable absence of its application for this purpose in the available scientific literature. Researchers interested in exploring novel catalysts for these fundamental reactions may consider investigating the efficacy of diphenylantimony trichloride. The provided hypothetical protocol and workflows offer a starting point for such an investigation. However, it is crucial to acknowledge that its catalytic activity may be significantly lower than that of conventional Lewis acids like AlCl₃ or SbCl₅. Any research in this area would be breaking new ground and would need to be conducted with appropriate safety precautions and rigorous analytical characterization.
References
- 1. Efficient Synthesis of Alkyl Aryl Ketones - ChemistryViews [chemistryviews.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]
- 4. Are Ar3SbCl2 Species Lewis Acidic? Exploration of the Concept and Pnictogen Bond Catalysis Using a Geometrically Constrained Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Lewis Acidity of the SbCl3/o‐chloranil System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 8. Direct β-Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Diphenylantimony Trichloride as a Lewis Acid Catalyst for Cationic Polymerization
Introduction
Principle of Catalysis
Diphenylantimony trichloride is proposed to act as a Lewis acid catalyst. In the presence of a protic co-initiator, such as trace amounts of water, it can generate a protonic acid that initiates the polymerization of vinyl monomers. The antimony center, with its electron-deficient nature, facilitates the formation of a carbocation from the monomer, which then propagates the polymer chain.
Experimental Protocols
Materials
-
Monomer: Styrene (freshly distilled to remove inhibitors)
-
Catalyst: Diphenylantimony trichloride (Ph₂SbCl₃)
-
Co-initiator: Trace water (present in the solvent or intentionally added)
-
Solvent: Dichloromethane (CH₂Cl₂, anhydrous)
-
Quenching Agent: Methanol (MeOH)
-
Purification: Methanol (for precipitation and washing)
-
Inert Gas: Nitrogen (N₂) or Argon (Ar)
Equipment
-
Schlenk line or glovebox for inert atmosphere operations
-
Glass reactor with magnetic stirring
-
Syringes for transfer of reagents
-
Filtration apparatus
-
Vacuum oven for drying
General Polymerization Procedure
-
Reactor Setup: A glass reactor is dried in an oven and then assembled while hot under a stream of inert gas. The reactor is then allowed to cool to room temperature under an inert atmosphere.
-
Reagent Preparation: Anhydrous dichloromethane is added to the reactor via a syringe. The desired amount of styrene monomer is then added. The solution is stirred and brought to the desired reaction temperature (e.g., 0 °C or -78 °C).
-
Catalyst Solution Preparation: In a separate flask under an inert atmosphere, a stock solution of diphenylantimony trichloride in anhydrous dichloromethane is prepared.
-
Initiation: A calculated amount of the diphenylantimony trichloride solution is added to the stirred monomer solution in the reactor to initiate the polymerization.
-
Polymerization: The reaction is allowed to proceed for a specified time (e.g., 1-4 hours) while maintaining the temperature and inert atmosphere.
-
Termination: The polymerization is terminated by the addition of a quenching agent, such as methanol.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol with vigorous stirring.
-
Purification: The precipitated polymer is collected by filtration and washed several times with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Drying: The purified polymer is dried under vacuum at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
Characterization
The resulting polymer would be characterized by standard techniques:
-
Molecular Weight and Polydispersity: Gel Permeation Chromatography (GPC)
-
Chemical Structure: ¹H NMR and ¹³C NMR Spectroscopy
-
Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Hypothetical Data
The following table summarizes hypothetical data for the polymerization of styrene using diphenylantimony trichloride as a catalyst under different conditions. This data is for illustrative purposes only and is not based on actual experimental results.
| Entry | [Monomer]:[Catalyst] | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | 100:1 | 0 | 2 | 85 | 15,000 | 1.8 |
| 2 | 200:1 | 0 | 2 | 75 | 28,000 | 1.9 |
| 3 | 100:1 | -78 | 4 | 92 | 18,000 | 1.6 |
| 4 | 200:1 | -78 | 4 | 88 | 35,000 | 1.7 |
Mₙ = Number-average molecular weight; PDI = Polydispersity Index
Visualizations
Experimental Workflow
Caption: Workflow for cationic polymerization using a Lewis acid catalyst.
Proposed Catalytic Cycle
Diphenylantimony Trichloride: A Versatile Precursor for the Synthesis of Novel Organoantimony Compounds with Therapeutic Potential
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Organoantimony compounds have emerged as a promising class of therapeutic agents, exhibiting a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. Diphenylantimony trichloride (Ph₂SbCl₃) serves as a key precursor for the synthesis of a diverse range of novel organoantimony(V) compounds. Its reactivity allows for the introduction of various ligands, enabling the fine-tuning of the molecule's physicochemical properties and biological efficacy. This document provides detailed application notes and experimental protocols for the synthesis of novel organoantimony compounds derived from diphenylantimony trichloride and summarizes their biological activities.
Antifungal Applications
Novel organoantimony compounds have demonstrated significant potential in combating fungal infections, a growing global health concern exacerbated by the rise of drug-resistant strains.[1][2] The primary mechanism of action for many of these compounds involves the disruption of the fungal cell membrane's integrity.[3][4] This disruption leads to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.[3]
Quantitative Antifungal Activity Data
The minimum inhibitory concentration (MIC) is a key measure of an antifungal agent's potency. The table below summarizes the MIC values of representative novel organoantimony compounds against various fungal pathogens.
| Compound Family | Fungal Strain | MIC (µg/mL) | Reference |
| Organoantimony(V) Cyanoximates | Cryptococcus neoformans | 2.6 - 20.83 | [2] |
| Dithiocarbamate Derivatives | Candida albicans | 4 | [5] |
| Dithiocarbamate-Piperazine Derivatives | Candida albicans | 2.5 | [6] |
| Dithiocarbamate-Piperazine Derivatives | Trichosporon asahii | 0.625 | [6] |
| Dithiocarbamate-Piperazine Derivatives | Aspergillus niger | 5 | [6] |
Mechanism of Action: Fungal Cell Membrane Disruption
The antifungal activity of these organoantimony compounds is largely attributed to their ability to interfere with the fungal cell membrane. This interaction leads to a cascade of events culminating in cell lysis.
Antibacterial Applications
The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents with novel mechanisms of action. Organoantimony compounds have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria. The proposed mechanisms of action include the inhibition of essential cellular processes such as protein synthesis and DNA replication.[7][8][9]
Quantitative Antibacterial Activity Data
The following table presents the MIC values for various organoantimony compounds against clinically relevant bacterial strains.
| Compound Family | Bacterial Strain | MIC (µg/mL) | Reference |
| Arylsulphonamoyl ala-val carboxamide dipeptides | Escherichia coli | 6.25 | [10] |
| Arylsulphonamoyl ala-val carboxamide dipeptides | Staphylococcus aureus | 6.25 | [10] |
| Tosyl-Sulfonamide Derivatives | Various Bacteria | - | [11][12] |
| 1-(difluoromethoxyphenyl)quinolone-3-carboxylic acids | Various Bacteria | - | [13] |
| Monocyclic 3-carboxamide tetramic acids | Various Bacteria | 1 - 32 | [14] |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
A key antibacterial mechanism of some organoantimony compounds is the inhibition of protein synthesis, a fundamental process for bacterial survival. This is often achieved by targeting ribosomal function.
Anticancer Applications
The development of novel anticancer agents with improved efficacy and reduced side effects is a critical area of research. Organoantimony compounds have demonstrated promising cytotoxic activity against various cancer cell lines.[15][16][17][18] A significant mechanism of action for their anticancer effect is the induction of apoptosis (programmed cell death) through the modulation of key signaling pathways, such as the EGFR pathway.[19][20][21]
Quantitative Anticancer Activity Data
The half-maximal inhibitory concentration (IC₅₀) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The table below lists the IC₅₀ values for representative organoantimony compounds against several human cancer cell lines.
| Compound Family | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Phenylmethylene bis-isoxazolo[4,5-b]azepines | Various | - | [16] |
| Indole-Based Bcl-2 Inhibitors | MCF-7 (Breast) | Sub-micromolar | [22] |
| Indole-Based Bcl-2 Inhibitors | MDA-MB-231 (Breast) | Sub-micromolar | [22] |
| Indole-Based Bcl-2 Inhibitors | A549 (Lung) | Sub-micromolar | [22] |
| Bis-triazoles | EAC (Ehrlich Ascites Carcinoma) | 0.55 | [18] |
Mechanism of Action: Induction of Apoptosis via EGFR Pathway Inhibition
Certain organoantimony compounds can induce apoptosis in cancer cells by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This pathway is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.
Experimental Protocols
The following protocols provide a general framework for the synthesis of novel organoantimony compounds using diphenylantimony trichloride as a precursor. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
General Workflow for Synthesis and Evaluation
Protocol 1: Synthesis of Diphenylantimony(V) Dithiocarbamate Derivatives
This protocol is adapted from general methods for the synthesis of metal dithiocarbamate complexes.[5][6][23]
Materials:
-
Diphenylantimony trichloride (Ph₂SbCl₃)
-
Sodium salt of the desired dithiocarbamate
-
Anhydrous solvent (e.g., benzene, toluene, or dichloromethane)
-
Inert atmosphere apparatus (e.g., Schlenk line)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve diphenylantimony trichloride (1 mmol) in the anhydrous solvent (20 mL).
-
In a separate flask, dissolve the sodium salt of the dithiocarbamate (3 mmol) in the same anhydrous solvent (15 mL).
-
Slowly add the dithiocarbamate solution to the diphenylantimony trichloride solution at room temperature with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours.
-
A precipitate of sodium chloride (NaCl) will form. Remove the precipitate by filtration under inert atmosphere.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and elemental analysis).
Protocol 2: Synthesis of Diphenylantimony(V) Carboxylate Derivatives
This protocol is based on established methods for the synthesis of organoantimony carboxylates.[13]
Materials:
-
Diphenylantimony trichloride (Ph₂SbCl₃)
-
Silver salt of the desired carboxylic acid
-
Anhydrous solvent (e.g., chloroform, methanol)
-
Inert atmosphere apparatus
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve diphenylantimony trichloride (1 mmol) in anhydrous chloroform (25 mL).
-
In a separate flask, dissolve the silver salt of the carboxylic acid (3 mmol) in anhydrous methanol (15 mL).
-
Add the silver carboxylate solution to the diphenylantimony trichloride solution at room temperature with vigorous stirring.
-
A precipitate of silver chloride (AgCl) will form immediately. Continue stirring the reaction mixture for 2-3 hours to ensure complete reaction.
-
Remove the AgCl precipitate by filtration under inert atmosphere.
-
Remove the solvent from the filtrate under vacuum to yield the crude product.
-
Purify the product by recrystallization from an appropriate solvent mixture.
-
Confirm the structure and purity of the synthesized compound using NMR, IR, and mass spectrometry.
Conclusion
Diphenylantimony trichloride is a valuable and versatile starting material for the synthesis of a wide array of novel organoantimony compounds. The resulting derivatives have demonstrated significant potential as antifungal, antibacterial, and anticancer agents. The protocols and data presented in this document provide a foundation for researchers to explore this promising area of medicinal chemistry and contribute to the development of new therapeutics to address critical unmet medical needs. Further research focusing on optimizing the synthetic routes, elucidating detailed mechanisms of action, and establishing comprehensive structure-activity relationships will be crucial for advancing these compounds towards clinical applications.
References
- 1. Effects of novel organoantimony compounds on the fungal pathogen Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of novel organoantimony compounds on the fungal pathogen Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combating Fungal Infections and Resistance with a Dual-Mechanism Luminogen to Disrupt Membrane Integrity and Induce DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of betulinic acid–dithiocarbamate conjugates as potential antifungal agents against Candida albicans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Chemical Compounds That Inhibit Protein Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting synthesis of the Chromosome Replication Initiator Protein DnaA by antisense PNA-peptide conjugates in Escherichia coli [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. idosi.org [idosi.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and in vitro antibacterial activity of some 1-(difluoromethoxyphenyl)quinolone-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and antibacterial activity of monocyclic 3-carboxamide tetramic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and in vitro and in vivo anticancer activity of novel phenylmethylene bis-isoxazolo[4,5-b]azepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 2,2'-diphenyl-3,3'-diindolylmethane: a potent compound induces apoptosis in breast cancer cells by inhibiting EGFR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 2,2′-Diphenyl-3,3′-Diindolylmethane: A Potent Compound Induces Apoptosis in Breast Cancer Cells by Inhibiting EGFR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ias.ac.in [ias.ac.in]
Application Notes and Protocols: Diphenylantimony Trichloride in Advanced Materials Science
To the Valued Researcher,
While we cannot provide the detailed application notes and protocols as requested for diphenylantimony trichloride due to the lack of specific literature, we can offer a summary of the known properties and potential applications of closely related organoantimony(V) compounds. This information is intended to provide a foundational understanding and guide future research in this area.
Organoantimony(V) compounds, such as diphenylantimony trichloride, are primarily recognized for their strong Lewis acidity.[1] This characteristic suggests potential applications in catalysis and as precursors for the synthesis of advanced materials.
Potential Application: Lewis Acid Catalysis in Polymer Synthesis
Organoantimony(V) compounds are known to function as Lewis acids, which can catalyze various organic reactions, including polymerization.[1] The antimony center can accept a pair of electrons, activating monomers and facilitating chain propagation.
Hypothetical Experimental Workflow:
Below is a generalized workflow for investigating the catalytic activity of an organoantimony(V) compound in a polymerization reaction. This is a conceptual outline and would require significant optimization for any specific monomer and desired polymer.
Caption: Generalized workflow for polymerization catalysis.
Quantitative Data (Hypothetical):
Should experiments be conducted, the following data would be crucial for evaluating the catalytic performance.
| Catalyst Loading (mol%) | Monomer Conversion (%) | Polymer Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |
| 0.1 | - | - | - |
| 0.5 | - | - | - |
| 1.0 | - | - | - |
Potential Application: Precursor for Semiconductor Materials
Organometallic compounds are often used as precursors in chemical vapor deposition (CVD) or solution-based methods to synthesize thin films of semiconductor materials. While specific protocols for diphenylantimony trichloride are not available, related organoantimony compounds have been investigated for the deposition of antimony-containing materials.
Conceptual Experimental Protocol for Solution-Based Thin Film Deposition:
-
Precursor Solution Preparation: Dissolve diphenylantimony trichloride in a suitable organic solvent. The choice of solvent is critical and would depend on the desired solubility and boiling point.
-
Substrate Preparation: Clean a suitable substrate (e.g., silicon wafer, glass slide) using a standard cleaning procedure (e.g., RCA clean for silicon).
-
Film Deposition:
-
Spin Coating: Dispense the precursor solution onto the substrate and spin at a controlled speed to achieve a uniform film.
-
Dip Coating: Immerse the substrate in the precursor solution and withdraw it at a constant speed.
-
-
Annealing: Heat the coated substrate in a furnace under a controlled atmosphere (e.g., inert gas, reactive gas) to decompose the precursor and form the desired antimony-based material. The annealing temperature and time are critical parameters to control the film's crystallinity and properties.
-
Characterization: Analyze the resulting film using techniques such as X-ray diffraction (XRD) for crystal structure, scanning electron microscopy (SEM) for morphology, and UV-Vis spectroscopy for optical properties.
Logical Relationship for Precursor to Material Formation:
Caption: From precursor to thin film material.
Potential Application: Flame Retardant in Polymers
Antimony compounds, particularly antimony trioxide in combination with halogenated materials, are well-established flame retardants. The mechanism generally involves the formation of antimony trihalides in the gas phase during combustion, which act as radical scavengers in the flame. While diphenylantimony trichloride contains both antimony and chlorine, its effectiveness and mechanism as a flame retardant in polymers have not been specifically detailed in the available literature.
Further Research Directions:
The lack of specific data on diphenylantimony trichloride presents an opportunity for novel research. Key areas to explore would include:
-
Catalytic Activity: Systematic studies on its effectiveness as a catalyst for various polymerization reactions.
-
Precursor Chemistry: Investigation of its decomposition pathways and suitability as a precursor for antimony-based materials, including oxides, sulfides, and antimonides.
-
Flame Retardancy: Evaluation of its performance as a flame retardant additive in different polymer matrices and elucidation of its mechanism of action.
We hope this information, though not a direct fulfillment of the original request, provides a valuable starting point for researchers interested in the potential applications of diphenylantimony trichloride in advanced materials science.
References
Application Notes and Protocols: The Role of Diphenylantimony Trichloride in the Synthesis of Flame-Retardant Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylantimony trichloride ((C₆H₅)₂SbCl₃) is an organoantimony compound that, while not as extensively documented as antimony trioxide (Sb₂O₃), is of interest for its potential role in flame-retardant systems. Organoantimony compounds, in synergy with halogen sources, are known to be effective in reducing the flammability of various polymeric materials. These application notes provide a detailed overview of the anticipated role of diphenylantimony trichloride in this context, drawing upon the well-established mechanisms of related antimony compounds.
The primary function of antimony-based flame retardants is to work synergistically with halogenated compounds (containing chlorine or bromine).[1] This synergistic interaction is more effective than using either component alone and operates through a combination of gas-phase and condensed-phase mechanisms to inhibit the combustion cycle.
Mechanism of Action: Antimony-Halogen Synergy
The flame-retardant action of antimony compounds in the presence of a halogen source is a two-fold process:
-
Gas-Phase Radical Scavenging: During combustion, the polymer containing the diphenylantimony trichloride and a halogenated flame retardant undergoes thermal decomposition. The halogenated compound releases hydrogen halides (HX, where X is Cl or Br). These hydrogen halides then react with the antimony compound to form volatile antimony trihalides (SbX₃) and antimony oxyhalides (SbOX). These volatile antimony species act as radical scavengers in the flame, interrupting the chain reactions of combustion. They interfere with the high-energy H• and OH• radicals that propagate the fire, thus quenching the flame.
-
Condensed-Phase Char Formation: In the solid phase of the burning material, the antimony compounds can promote the formation of a stable char layer. This char acts as a physical barrier, insulating the underlying polymer from the heat of the flame and restricting the flow of flammable gases to the combustion zone. The phenyl groups in diphenylantimony trichloride may potentially enhance char formation.
The following diagram illustrates the general synergistic mechanism between antimony compounds and halogenated flame retardants.
Caption: Antimony-Halogen Synergistic Flame Retardant Mechanism.
Data Presentation: Flame Retardancy of Antimony-Based Systems
While specific quantitative data for diphenylantimony trichloride is scarce in publicly available literature, the following table presents representative data for the well-studied antimony trioxide (Sb₂O₃) in various polymer systems to provide a benchmark for expected performance. The Limiting Oxygen Index (LOI) indicates the minimum oxygen concentration required to support combustion, with higher values signifying better flame retardancy. The UL-94 is a vertical burn test, with V-0 being the highest rating (self-extinguishing with no flaming drips).
| Polymer System | Flame Retardant System | LOI (%) | UL-94 Rating | Reference |
| Polypropylene (PP) | APP/PER/Sb₂O₃ (2 wt%) | 36.6 | V-0 | [2] |
| Poly(acrylonitrile-co-vinylidene chloride) (PANVDC) | Pure PANVDC | 26.4 | - | [3] |
| PANVDC | PANVDC + Sb₂O₃ | 29.0 | V-0 | [3] |
| PANVDC | PANVDC + Sb₂O₄ | 31.2 | V-0 | [3] |
| Thermoplastic Polyurethane (TPU) | TPU + Sb₂O₃ | 21 | - | [4] |
| Epoxy Resin | Epoxy + 1.5 wt% DOPO-M-rGO | 32 | V-0 | [5] |
| ABS | ABS + BPCP/Sb₂O₅/Novolac | 31.5 | V-0 | [6] |
Note: This table is a compilation of data for related antimony compounds and other flame retardant systems to illustrate typical performance metrics.
Experimental Protocols
The following are generalized protocols for the incorporation of an additive flame retardant like diphenylantimony trichloride into a polymer matrix and subsequent flammability testing. Researchers should adapt these protocols based on the specific polymer system and desired properties.
Protocol 1: Synthesis of Flame-Retardant Polyurethane (PU)
Materials:
-
Polyol (e.g., Polyethylene glycol)
-
Diisocyanate (e.g., Toluene diisocyanate - TDI)
-
Chain extender (e.g., 1,4-Butanediol)
-
Catalyst (e.g., Dibutyltin dilaurate)
-
Diphenylantimony trichloride
-
Halogenated co-additive (e.g., Chlorinated paraffin)
-
Solvent (e.g., Dimethylformamide - DMF)
Procedure:
-
Drying: Dry the polyol and chain extender under vacuum at 80°C for 4 hours to remove any moisture.
-
Pre-polymer Formation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add the dried polyol and diisocyanate. Heat the mixture to 70-80°C with constant stirring under a nitrogen atmosphere for 2-3 hours to form the NCO-terminated prepolymer.
-
Dispersion of Flame Retardants: In a separate container, disperse the calculated amounts of diphenylantimony trichloride and the halogenated co-additive in a portion of the solvent.
-
Polymerization: Cool the prepolymer to 50-60°C and add the flame retardant dispersion. Mix until a homogeneous mixture is obtained.
-
Chain Extension: Add the chain extender to the mixture and continue stirring for 1-2 hours.
-
Casting and Curing: Pour the resulting mixture into a mold and cure in an oven at a specified temperature (e.g., 80-100°C) for a predetermined time (e.g., 12-24 hours).
-
Post-Curing: Post-cure the samples at a higher temperature if required to complete the reaction and remove any residual solvent.
Protocol 2: Flammability Testing
1. Limiting Oxygen Index (LOI) Test (ASTM D2863):
-
Prepare test specimens of the flame-retardant polymer with standard dimensions (typically 70-150 mm long, 6.5 mm wide, and 3 mm thick).
-
Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.
-
Place a specimen vertically in the center of the glass chimney of the LOI apparatus.
-
Introduce a mixture of oxygen and nitrogen into the chimney at a controlled flow rate.
-
Ignite the top of the specimen with a pilot flame and remove the flame.
-
Observe if the specimen continues to burn.
-
Adjust the oxygen concentration and repeat the test with new specimens until the minimum oxygen concentration that supports combustion for a specified duration or extent of burning is determined. This concentration is the LOI value.
2. UL-94 Vertical Burn Test:
-
Prepare at least five test specimens of the flame-retardant polymer with standard dimensions (typically 125 mm long, 13 mm wide, and a specified thickness).
-
Condition the specimens as per the standard.
-
Mount a specimen vertically in the test chamber.
-
Place a layer of dry absorbent cotton below the specimen.
-
Apply a calibrated blue flame (20 mm high) to the bottom edge of the specimen for 10 seconds and then remove it.
-
Record the afterflame time (t₁).
-
Immediately reapply the flame for another 10 seconds and remove it.
-
Record the second afterflame time (t₂) and the afterglow time (t₃).
-
Note if any flaming drips ignite the cotton below.
-
Repeat the test for the remaining specimens.
-
Classify the material as V-0, V-1, or V-2 based on the criteria in the UL-94 standard.[7]
The following diagram outlines a general workflow for the synthesis and testing of flame-retardant polymers.
Caption: Experimental workflow for flame-retardant polymer development.
Conclusion
References
- 1. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 2. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of High-Efficiency, Eco-Friendly, and Synergistic Flame Retardant for Epoxy Resin [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. innovative-polymers.com [innovative-polymers.com]
Application Notes and Protocols for the Quantitative Analysis of Diphenylantimony Trichloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylantimony trichloride ((C₆H₅)₂SbCl₃) is an organoantimony compound with potential applications and toxicological relevance that necessitates accurate and precise quantification in various matrices. This document provides detailed application notes and experimental protocols for the quantitative analysis of diphenylantimony trichloride, targeting researchers, scientists, and professionals in drug development. The following methods are based on established analytical techniques for organometallic compounds and provide a strong foundation for the development of validated assays.
Analytical Methods Overview
The quantitative determination of diphenylantimony trichloride can be approached using several analytical techniques. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. The primary recommended techniques are hyphenated chromatographic methods, which offer high selectivity and sensitivity.
Key Techniques:
-
High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS): This is a powerful technique for the speciation and quantification of organometallic compounds. HPLC separates the different antimony species, and the ICP-MS provides element-specific detection at very low concentrations.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. Derivatization may be necessary to improve the volatility of diphenylantimony trichloride.
-
Electrochemical Methods: Techniques such as anodic stripping voltammetry could potentially be adapted for the detection of diphenylantimony trichloride, offering a cost-effective alternative.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the proposed analytical methods. Note: These values are illustrative and must be experimentally determined and validated for the specific application and matrix.
| Parameter | HPLC-ICP-MS | GC-MS (with derivatization) |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L | 0.1 - 1 µg/L |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/L | 0.3 - 3 µg/L |
| Linear Range | 0.1 - 100 µg/L | 1 - 200 µg/L |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
Experimental Protocols
High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)
This method provides high sensitivity and specificity for the quantification of diphenylantimony trichloride.
a. Sample Preparation:
-
Aqueous Samples (e.g., biological fluids, water):
-
Filter the sample through a 0.45 µm syringe filter.
-
If necessary, perform a solid-phase extraction (SPE) for pre-concentration and matrix removal. A C18 cartridge is a suitable starting point.
-
-
Solid Samples (e.g., tissues, soil):
-
Homogenize the sample.
-
Perform an extraction with a suitable organic solvent (e.g., methanol, acetonitrile). Sonication or accelerated solvent extraction (ASE) can enhance extraction efficiency.
-
Centrifuge and filter the extract.
-
Evaporate the solvent and reconstitute in the mobile phase.
-
b. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and water containing 0.1% formic acid.
-
Gradient Example: Start with 20% methanol, ramp to 95% methanol over 10 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 - 50 µL.
c. ICP-MS Conditions:
-
RF Power: 1550 W.
-
Plasma Gas Flow: 15 L/min.
-
Nebulizer Gas Flow: 0.8 - 1.2 L/min.
-
Monitored Isotope: ¹²¹Sb and ¹²³Sb.
-
Integration Time: 0.1 s.
d. Quantification:
-
Prepare a series of calibration standards of diphenylantimony trichloride in the mobile phase.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Quantify the sample concentration based on the calibration curve.
Caption: Workflow for the quantitative analysis of diphenylantimony trichloride using HPLC-ICP-MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is an alternative for thermally stable and volatile organoantimony compounds.
a. Derivatization (if necessary):
To enhance volatility and thermal stability, a derivatization step may be required. Grignard reagents can be used to replace the chloride atoms with alkyl groups.
-
Dissolve the extracted sample residue in an aprotic solvent (e.g., diethyl ether, THF).
-
Add an excess of a Grignard reagent (e.g., methylmagnesium bromide).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the derivatized analyte with an organic solvent (e.g., hexane).
-
Dry the organic phase over anhydrous sodium sulfate and concentrate it before GC-MS analysis.
b. GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Mode: Splitless.
c. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50 - 500.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity, monitor characteristic ions of the derivatized diphenylantimony compound.
d. Quantification:
-
Prepare calibration standards of derivatized diphenylantimony trichloride.
-
Construct a calibration curve and perform quantification as described for HPLC-ICP-MS.
Caption: Workflow for the quantitative analysis of diphenylantimony trichloride using GC-MS.
Concluding Remarks
The presented protocols for HPLC-ICP-MS and GC-MS provide robust starting points for the quantitative analysis of diphenylantimony trichloride. It is imperative that these methods are thoroughly validated for the specific sample matrix and intended application. This includes assessing linearity, accuracy, precision, limits of detection and quantification, and selectivity. For any of these methods, the use of an appropriate internal standard is highly recommended to correct for matrix effects and variations in sample processing.
Application Notes and Protocols: Laboratory Best Practices for Handling and Disposal of Diphenylantimony Trichloride
Disclaimer: Diphenylantimony trichloride is a hazardous organoantimony compound. The following guidelines are based on best practices for handling air- and moisture-sensitive, corrosive, and toxic chemicals. Specific safety data for diphenylantimony trichloride is not thoroughly established; therefore, these protocols extrapolate from the known hazards of the closely related compound, antimony trichloride, and general principles of organometallic chemistry.[1] A thorough, institution-specific risk assessment must be conducted before beginning any work.
Hazard Identification and Safety Data
Diphenylantimony trichloride is expected to be a corrosive solid that reacts with moisture. It is highly toxic and poses a significant environmental hazard.[2][3] The primary hazards are severe skin burns, eye damage, and toxicity to aquatic life with long-lasting effects.[4]
1.1 GHS Hazard Summary (based on Antimony Trichloride)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314 - Causes severe skin burns and eye damage.[2][3] |
| Serious Eye Damage/Irritation | 1 | H318 - Causes serious eye damage.[2][5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 - May cause respiratory irritation.[3][6] |
| Hazardous to the Aquatic Environment (Acute) | 2 | H401 - Toxic to aquatic life. |
| Hazardous to the Aquatic Environment (Chronic) | 2 | H411 - Toxic to aquatic life with long lasting effects.[3][6] |
| Acute Toxicity (Oral) | 4 | H302 - Harmful if swallowed.[2] |
1.2 Physicochemical and Toxicological Data (Antimony Trichloride as reference)
| Property | Value |
| Physical State | Solid, White Crystalline |
| Molecular Formula | C₁₂H₁₀Cl₃Sb |
| Molecular Weight | 382.42 g/mol |
| Reactivity | Reacts violently with water, hygroscopic.[5][6] |
| LD50 (Oral, Rat) for SbCl₃ | 525 mg/kg[5] |
| Workplace Exposure Limit (OSHA PEL for Antimony) | 0.5 mg/m³ (8-hour TWA)[7] |
Engineering Controls and Personal Protective Equipment (PPE)
Due to its reactivity with air and moisture, all manipulations of diphenylantimony trichloride must be performed under an inert atmosphere.
2.1 Engineering Controls:
-
Inert Atmosphere: A nitrogen or argon-filled glovebox is the preferred environment for handling and weighing.[8]
-
Schlenk Line: If a glovebox is unavailable, manipulations can be performed using a Schlenk line with appropriate, well-dried glassware.[4][9][10]
-
Ventilation: All work must be conducted inside a certified chemical fume hood to protect against inhalation of dust or vapors.[6][11]
2.2 Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a full-face shield are mandatory.[2][3]
-
Skin Protection: A flame-resistant lab coat and appropriate chemical-resistant gloves are required.
-
Gloves: Use heavy-duty nitrile or neoprene gloves. Always inspect gloves for tears or holes before use. Contaminated gloves must be disposed of as hazardous waste.
-
-
Respiratory Protection: If there is any risk of dust generation outside of a contained system, a respirator with an appropriate cartridge for acid gases and particulates should be used.[7]
Protocols for Safe Handling
The primary challenge in handling diphenylantimony trichloride is its sensitivity to moisture and air.[8] All glassware must be rigorously dried in an oven ( >120°C) overnight and cooled under vacuum or in a desiccator before use.
3.1 Protocol 1: Weighing and Transferring in a Glovebox
-
Preparation: Ensure the glovebox has a low oxygen (<10 ppm) and water (<1 ppm) atmosphere.[8] Introduce all necessary equipment (spatulas, weigh boats, flasks, septa) into the glovebox antechamber and cycle appropriately.
-
Equilibration: Allow the container of diphenylantimony trichloride to equilibrate to the glovebox temperature before opening to prevent condensation.
-
Weighing: Tare a clean, dry weigh boat or vial on the balance inside the glovebox. Carefully transfer the desired amount of the solid using a clean spatula.
-
Transfer: Transfer the weighed solid directly into the reaction flask.
-
Sealing: Securely cap the reagent bottle and the reaction flask (e.g., with a glass stopper or a rubber septum secured with a wire) before removing them from the glovebox.
3.2 Protocol 2: Handling using Schlenk Line Techniques
-
Setup: Assemble the dry reaction flask on the Schlenk line. Evacuate the flask under high vacuum while gently heating with a heat gun to remove any adsorbed moisture, then backfill with inert gas (e.g., nitrogen or argon). Repeat this cycle three times.[9]
-
Positive Pressure Transfer: Weigh the diphenylantimony trichloride into a Schlenk tube or other suitable container inside a glove bag or under a strong flow of inert gas.
-
Solid Addition: Quickly connect the Schlenk tube containing the solid to the reaction flask against a positive counterflow of inert gas to prevent air ingress.
-
Dissolution: If the next step is dissolution, add a cannula-transferred anhydrous solvent to the reaction flask.
Caption: Diagram 1: General Handling Workflow.
Emergency Procedures
4.1 Spill Response
-
Small Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, cover the spill with a dry, inert absorbent material like sand or vermiculite. Do not use water or combustible materials.
-
Carefully sweep the mixture into a labeled, dry, sealable container for hazardous waste.[11]
-
Decontaminate the area with a cloth lightly dampened with isopropanol, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the laboratory immediately and seal the doors.
-
Alert your institution's Environmental Health & Safety (EHS) department.
-
Prevent entry to the area.
-
Caption: Diagram 2: Spill Response Decision Tree.
4.2 First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][5]
-
Skin Contact: Immediately remove all contaminated clothing.[3] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][11]
-
Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water. Seek immediate medical attention.[5][11]
Protocols for Waste Disposal
All waste containing diphenylantimony trichloride must be treated as hazardous. Do not mix with other waste streams unless explicitly instructed by EHS.
5.1 Protocol 3: Decontamination of Glassware
-
Initial Rinse: Under inert atmosphere, rinse the glassware with an anhydrous, non-protic solvent (e.g., toluene or hexane) to remove the bulk of the residue. This rinse solvent must be collected as hazardous waste.
-
Quenching: Carefully and slowly add a less reactive alcohol, such as isopropanol, to the glassware inside a fume hood. The mixture may generate heat and HCl gas.
-
Final Cleaning: Once the reaction has subsided, the glassware can be washed with soap and water.
5.2 Protocol 4: Neutralization of Small Quantities of Waste
This protocol should only be performed by trained personnel in a chemical fume hood.
-
Suspension: Suspend the waste diphenylantimony trichloride (< 5g) in an inert, non-protic solvent (e.g., 100 mL of hexane) in a flask equipped with a stir bar.
-
Quenching: Place the flask in an ice bath. Slowly, dropwise, add isopropanol to the stirred suspension. This will react with the compound and any residual reactivity.
-
Hydrolysis & Neutralization: After the initial reaction subsides, slowly add water to the mixture to hydrolyze the remaining antimony species. Then, slowly add a saturated solution of sodium bicarbonate until the evolution of gas ceases and the solution is neutral (pH 6-8).
-
Precipitation: The antimony will precipitate as an insoluble oxide or hydroxide.
-
Collection: Allow the solid to settle. Decant the supernatant liquid. Collect the solid precipitate and the liquid in separate, clearly labeled hazardous waste containers for disposal via EHS.
5.3 Protocol 5: Disposal of Contaminated Solid Waste
-
All contaminated items (gloves, weigh boats, paper towels, silica gel, absorbent from spills) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not cap the container tightly if there is a risk of gas evolution from reaction with atmospheric moisture. Store in a fume hood until collection.
Caption: Diagram 3: Waste Disposal Pathway.
References
- 1. jetir.org [jetir.org]
- 2. materion.com [materion.com]
- 3. lobachemie.com [lobachemie.com]
- 4. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Antimony Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. molan.wdfiles.com [molan.wdfiles.com]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 10. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 11. fishersci.com [fishersci.com]
Application Notes and Protocols: Antimony Trichloride as a Lewis Acid Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Note on Diphenylantimony Trichloride: Extensive literature searches did not yield specific examples of detailed experimental setups for reactions catalyzed by diphenylantimony trichloride. Therefore, this document provides protocols for reactions catalyzed by the closely related and well-documented antimony(III) chloride (SbCl₃), which serves as a representative example of an antimony-based Lewis acid catalyst. The principles and experimental setups described herein can be considered as a starting point for exploring the potential catalytic activity of diphenylantimony trichloride.
Introduction to Antimony-Based Lewis Acid Catalysis
Antimony compounds, particularly antimony(III) chloride (SbCl₃), are effective, inexpensive, and accessible Lewis acid catalysts for a variety of organic transformations.[1] Their utility stems from the electron-deficient nature of the antimony center, which can activate a wide range of functional groups. These catalysts are particularly useful in multicomponent reactions, offering the advantages of mild reaction conditions, short reaction times, and high product yields.[1]
Featured Applications of Antimony(III) Chloride
This section details the experimental setup for two representative reactions catalyzed by antimony(III) chloride: the one-pot synthesis of tetrahydropyridines and the three-component Mannich reaction.
One-Pot Synthesis of Tetrahydropyridines
The synthesis of tetrahydropyridine derivatives is of significant interest due to their diverse biological and pharmaceutical activities.[1] Antimony(III) chloride efficiently catalyzes the one-pot multicomponent condensation of arylaldehydes, aromatic amines, and ethyl acetoacetate at room temperature.[1]
A mixture of an aromatic amine (2 mmol), ethyl acetoacetate (1 mmol), and an arylaldehyde (2 mmol) is prepared in ethanol (4 mL). To this solution, antimony(III) chloride (0.15 mmol, 15 mol%) is added. The reaction mixture is then stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified.[1]
| Entry | Catalyst Loading (mol%) | Time (min) | Yield (%) |
| 1 | 0 | 24 h | No Reaction |
| 2 | 5 | 90 | 75 |
| 3 | 10 | 60 | 85 |
| 4 | 15 | 45 | 94 |
| 5 | 20 | 45 | 94 |
Reaction Conditions: 4-chloroaniline (2 mmol), ethyl acetoacetate (1 mmol), benzaldehyde (2 mmol) in ethanol (4 mL) at room temperature.
Three-Component One-Pot Mannich Reaction
Antimony(III) chloride is an efficient catalyst for the three-component Mannich-type reaction, producing β-amino ketones. The reaction proceeds smoothly at ambient temperature with good yields and diastereoselectivity.[2]
To a solution of an aromatic aldehyde (1 equiv) and an aniline (1 equiv) in a suitable solvent, an acyclic or cyclic ketone is added. Antimony(III) chloride (10 mol%) is then introduced, and the mixture is stirred at ambient temperature. The reaction progress is monitored by TLC. After completion, the reaction mixture is worked up to isolate the β-amino ketone product.[2]
| Entry | Solvent | Catalyst (mol%) | Time (h) | anti:syn Ratio | Yield (%) |
| 1 | CH₃CN | 5 | 16.0 | 68:32 | 48.0 |
| 2 | CH₃CN | 10 | 8.0 | 70:30 | 76.0 |
| 3 | THF | 10 | 8.0 | 50:50 | 21.0 |
| 4 | CH₂Cl₂ | 10 | 8.0 | 73:27 | 53.0 |
| 5 | Ethyl acetate | 10 | 8.0 | 65:35 | 57.0 |
| 6 | Toluene | 10 | 8.0 | 85:15 | 52.0 |
Reaction of 3-nitrobenzaldehyde, 4-methoxyaniline, and cyclohexanone.
General Experimental Workflow
The following diagram illustrates a typical workflow for a reaction catalyzed by an antimony-based Lewis acid like antimony(III) chloride.
Caption: General workflow for antimony-catalyzed reactions.
Safety and Handling
Antimony compounds, including antimony(III) chloride and diphenylantimony trichloride, should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) for each specific compound.
References
Troubleshooting & Optimization
strategies to improve the yield and purity of diphenylantimony trichloride synthesis
Welcome to the technical support center for the synthesis of diphenylantimony trichloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing diphenylantimony trichloride?
A1: Diphenylantimony trichloride is typically synthesized through two primary routes:
-
Grignard Reaction: This method involves the reaction of a phenyl Grignard reagent, such as phenylmagnesium bromide (PhMgBr), with antimony trichloride (SbCl₃). This is often the preferred method for laboratory-scale synthesis.
-
Redistribution Reaction: This less common method involves the reaction of triphenylantimony (Ph₃Sb) with antimony trichloride (SbCl₃) at elevated temperatures.
Q2: How can I assess the purity of my diphenylantimony trichloride product?
A2: The purity of diphenylantimony trichloride can be determined using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying the product and detecting phenyl-containing impurities. The aromatic protons of the phenyl groups on the antimony atom typically appear as multiplets in the range of 7.2-8.0 ppm in the ¹H NMR spectrum.
-
Melting Point Analysis: Pure diphenylantimony trichloride has a distinct melting point. A broad melting range or a melting point lower than the literature value can indicate the presence of impurities.
-
Elemental Analysis: This technique can determine the percentage of carbon, hydrogen, and other elements, which can be compared to the theoretical values for C₁₂H₁₀Cl₃Sb.
Q3: My diphenylantimony trichloride sample appears wet or is fuming. What is the cause and how can I prevent this?
A3: Diphenylantimony trichloride is highly sensitive to moisture and will readily hydrolyze upon contact with water or humid air. This hydrolysis produces hydrogen chloride (HCl) gas, which is observed as fumes, and various antimony oxychlorides. To prevent this, all reactions and handling of the product must be performed under strictly anhydrous conditions, using dried glassware and solvents, and preferably under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of diphenylantimony trichloride, particularly via the Grignard reaction, and provides strategies to improve yield and purity.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Grignard reagent due to moisture or poor-quality magnesium. 2. Incorrect stoichiometry of reactants. 3. Reaction temperature is too low. | 1. Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents. Activate magnesium turnings with a small crystal of iodine if necessary. 2. A molar ratio of 2:1 of phenylmagnesium bromide to antimony trichloride is theoretically required. A slight excess of the Grignard reagent may be beneficial. 3. While the initial addition of the Grignard reagent is often done at low temperatures (e.g., 0°C) to control the exothermic reaction, allowing the reaction to warm to room temperature and stirring for several hours is typically necessary for completion. |
| Product Contaminated with Triphenylantimony (Ph₃Sb) | Over-addition of the Grignard reagent. | Carefully control the stoichiometry. Adding the antimony trichloride solution dropwise to the Grignard reagent can sometimes help minimize the formation of the trisubstituted product. |
| Product Contaminated with Unreacted Antimony Trichloride (SbCl₃) | Incomplete reaction or insufficient Grignard reagent. | Ensure the Grignard reagent is active and used in the correct stoichiometric amount or slight excess. Increase the reaction time or allow the reaction to stir at room temperature for a longer period. |
| Product is an Oily or Gummy Solid | 1. Presence of solvent residues. 2. Formation of biphenyl (a common byproduct of Grignard reactions). 3. Hydrolysis of the product. | 1. Ensure the product is thoroughly dried under vacuum. 2. Biphenyl can often be removed by recrystallization from a suitable solvent system. Hexane or a mixed solvent system like hexane/diethyl ether can be effective. 3. Handle the crude product under anhydrous conditions during workup and purification. |
| Difficulty in Product Purification by Recrystallization | Choosing an inappropriate solvent. | Diphenylantimony trichloride is a moderately polar compound. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems to explore include: - Hexane - Toluene - A mixture of hexane and a more polar solvent like diethyl ether or dichloromethane. |
Experimental Protocols
Synthesis of Diphenylantimony Trichloride via Grignard Reaction
This protocol provides a general procedure. Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Bromobenzene
-
Antimony trichloride (SbCl₃)
-
Iodine crystal (optional, for activation)
-
Anhydrous hexane
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Preparation of Phenylmagnesium Bromide:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine if the magnesium is not highly reactive.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as indicated by bubbling and a cloudy appearance. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Antimony Trichloride:
-
Prepare a solution of antimony trichloride in anhydrous diethyl ether in a separate flame-dried flask.
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Slowly add the antimony trichloride solution to the Grignard reagent via a dropping funnel with vigorous stirring. A white precipitate will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for at least 2 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture again in an ice bath.
-
Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the ethereal layer. Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent, such as hot hexane or a mixture of hexane and diethyl ether, to yield pure diphenylantimony trichloride as a white crystalline solid.
-
Data Presentation
Table 1: Effect of Stoichiometry on Product Distribution (Illustrative)
| Molar Ratio (PhMgBr : SbCl₃) | Approximate Yield of Ph₂SbCl (%) | Approximate Yield of Ph₃Sb (%) |
| 1.8 : 1 | 65-75 | < 5 |
| 2.1 : 1 | 80-90 | 5-10 |
| 2.5 : 1 | 70-80 | 15-25 |
Note: These are representative values and actual results may vary depending on reaction conditions.
Visualizations
Caption: Experimental workflow for the synthesis of diphenylantimony trichloride.
Technical Support Center: Purification of Crude Diphenylantimony Trichloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the advanced purification of crude diphenylantimony trichloride.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of crude diphenylantimony trichloride.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product fails to crystallize during recrystallization. | - Incorrect solvent or solvent mixture.- Solution is not sufficiently saturated.- Presence of significant impurities inhibiting crystallization. | - Solvent Selection: Experiment with different solvent systems. A good starting point is a solvent in which diphenylantimony trichloride is soluble when hot and insoluble when cold. Consider solvent pairs like dichloromethane/hexane or toluene/hexane.[1] - Increase Saturation: Carefully evaporate some of the solvent to increase the concentration of the product.- Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of pure diphenylantimony trichloride. |
| Oily product obtained instead of solid crystals. | - The boiling point of the recrystallization solvent is higher than the melting point of the product.- Cooling the solution too rapidly.- High concentration of impurities. | - Solvent Choice: Select a solvent with a lower boiling point.- Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Gradual cooling promotes the formation of well-defined crystals.- Pre-purification: If the crude product is very impure, consider a preliminary purification step, such as passing it through a short plug of silica gel, before recrystallization. |
| Low recovery of purified product. | - The product has significant solubility in the cold recrystallization solvent.- Using an excessive amount of solvent for recrystallization.- Premature crystallization during hot filtration. | - Solvent Optimization: Test the solubility of your compound in the chosen solvent at low temperatures to minimize loss.- Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.- Maintain Temperature During Filtration: Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing out on the filter paper. |
| Product appears discolored after purification. | - Presence of colored impurities.- Thermal decomposition of the product. | - Decolorization: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.- Temperature Control: Avoid excessive heating during the dissolution step. Monitor the temperature to prevent it from exceeding the decomposition point of diphenylantimony trichloride. |
| Hydrolysis of the product during purification. | - Exposure to moisture in solvents or atmosphere. Diphenylantimony trichloride is sensitive to water. | - Use Anhydrous Solvents: Ensure all solvents are thoroughly dried before use.- Inert Atmosphere: Perform the purification under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended recrystallization solvents for diphenylantimony trichloride?
A1: While specific literature on the recrystallization of diphenylantimony trichloride is scarce, a common technique for related organoantimony(V) compounds involves dissolving the crude product in a good solvent like dichloromethane (CH₂Cl₂) and then adding a poor solvent such as hexane until turbidity is observed. Subsequent cooling should induce crystallization.[1] Toluene can also be considered as the primary solvent, followed by the addition of hexane as the anti-solvent.
Q2: Can column chromatography be used to purify crude diphenylantimony trichloride?
A2: Column chromatography can be a viable purification method for organoantimony compounds. However, careful selection of the stationary and mobile phases is crucial.
-
Stationary Phase: Silica gel is a common choice. Due to the potential for hydrolysis, using freshly activated silica gel is recommended.
-
Mobile Phase: A non-polar eluent system, such as a mixture of hexane and ethyl acetate in increasing polarity, is a good starting point. The optimal ratio will depend on the impurities present. It is advisable to perform thin-layer chromatography (TLC) first to determine the appropriate solvent system.
Q3: Is sublimation a suitable purification technique for diphenylantimony trichloride?
A3: Sublimation can be an effective method for purifying solid compounds that have a sufficiently high vapor pressure below their melting point and are thermally stable. While there is limited specific data on the sublimation of diphenylantimony trichloride, it is a technique worth considering, especially for removing non-volatile impurities. The success of this method will depend on the thermal stability of the compound under vacuum.
Q4: How can I confirm the purity of my diphenylantimony trichloride after purification?
A4: The purity of the final product can be assessed using several analytical techniques:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to identify the characteristic signals of diphenylantimony trichloride and to detect the presence of any residual solvents or organic impurities.
-
Elemental Analysis: This technique provides the percentage composition of elements (C, H, Cl, Sb) in the sample, which can be compared to the theoretical values.
Experimental Protocols
1. Recrystallization Protocol (Dichloromethane/Hexane System)
-
Dissolution: In a flask, dissolve the crude diphenylantimony trichloride in a minimal amount of warm dichloromethane. Gentle heating may be applied if necessary, but avoid overheating to prevent decomposition.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel containing a small plug of glass wool or filter paper.
-
Addition of Anti-solvent: Slowly add hexane to the warm filtrate with gentle swirling until a slight cloudiness persists. This indicates the solution is nearing saturation.
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Crystallization: Allow the flask to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can then be placed in an ice bath or refrigerator for a few hours.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Purification Workflow
Caption: A flowchart illustrating the recrystallization process for diphenylantimony trichloride.
References
identifying and minimizing side reactions of diphenylantimony trichloride in catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing diphenylantimony trichloride as a catalyst. The information provided aims to help identify and minimize common side reactions encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is diphenylantimony trichloride and what are its primary catalytic applications?
Diphenylantimony trichloride (Ph₂SbCl₃) is an organoantimony compound that primarily functions as a Lewis acid catalyst.[1] In this capacity, it can activate substrates by accepting an electron pair, thereby facilitating a variety of organic transformations.[1] Common applications include Friedel-Crafts reactions, aldol reactions, and other carbon-carbon or carbon-heteroatom bond-forming reactions.[2][3] Its utility stems from the electrophilic nature of the antimony(V) center.
Q2: What are the main side reactions to be aware of when using diphenylantimony trichloride as a catalyst?
The two primary side reactions of concern are hydrolysis and thermal decomposition. Diphenylantimony trichloride is sensitive to moisture and can react with water to form less active or inactive antimony species.[4] At elevated temperatures, it may undergo decomposition, which can lead to catalyst deactivation and the formation of undesired byproducts.
Q3: How can I minimize the hydrolysis of my diphenylantimony trichloride catalyst?
Minimizing hydrolysis requires the stringent exclusion of water from your reaction system. This can be achieved by:
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Using anhydrous solvents: Solvents should be rigorously dried over appropriate desiccants and distilled prior to use.[5]
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Drying glassware: All glassware should be oven-dried or flame-dried under vacuum to remove adsorbed moisture.[5][6]
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Inert atmosphere: Conducting reactions under an inert atmosphere of nitrogen or argon will prevent atmospheric moisture from entering the reaction vessel.[6]
Q4: What are the signs of thermal decomposition of the catalyst?
Visual signs of thermal decomposition can include a change in the color of the reaction mixture or the formation of insoluble precipitates. From a data perspective, you may observe a decrease in the reaction rate over time or the appearance of unexpected peaks in your analytical data (e.g., NMR, LC-MS) corresponding to decomposition products.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no catalytic activity | Catalyst Hydrolysis: The catalyst has been deactivated by water. | 1. Ensure all solvents and reagents are rigorously dried. 2. Use proper inert atmosphere techniques (e.g., Schlenk line or glovebox).[6] 3. Verify the water content of your solvents using a Karl Fischer titrator. |
| Catalyst Decomposition: The reaction temperature is too high, causing the catalyst to decompose. | 1. Attempt the reaction at a lower temperature. 2. Perform a thermogravimetric analysis (TGA) of the catalyst to determine its decomposition temperature. 3. Monitor the reaction for any color changes or precipitate formation that might indicate decomposition. | |
| Formation of unexpected byproducts | Side Reactions of Substrates or Products: The Lewis acidic nature of the catalyst may be promoting undesired side reactions of your starting materials or products. | 1. Lower the catalyst loading to the minimum effective amount. 2. Decrease the reaction temperature. 3. Analyze the byproducts to understand the reaction pathway and adjust conditions accordingly. |
| Reaction with Solvent: The solvent may not be as "inert" as assumed and could be reacting under the catalytic conditions. | 1. Screen a variety of anhydrous, non-coordinating solvents.[7][8][9][10] 2. Consult literature for solvent compatibility with antimony(V) compounds. | |
| Inconsistent reaction yields | Variability in Catalyst Activity: The catalyst may have partially hydrolyzed or decomposed during storage. | 1. Store diphenylantimony trichloride in a desiccator under an inert atmosphere. 2. Consider purifying the catalyst before use if its quality is uncertain. |
| Incomplete Exclusion of Air/Moisture: Minor variations in experimental setup can lead to differing levels of catalyst deactivation. | 1. Standardize your procedure for setting up reactions under inert atmosphere. 2. Ensure all seals and joints in your glassware are secure.[1] |
Quantitative Data on Catalyst Stability
The following tables provide representative data on the impact of reaction conditions on the stability and activity of diphenylantimony trichloride.
Table 1: Effect of Water on Catalyst Performance in a Model Friedel-Crafts Alkylation
| Water Content in Solvent (ppm) | Initial Reaction Rate (mmol/L·s) | Final Product Yield (%) |
| < 10 | 1.5 x 10⁻³ | 95 |
| 50 | 8.2 x 10⁻⁴ | 65 |
| 100 | 3.1 x 10⁻⁴ | 30 |
| 200 | < 1.0 x 10⁻⁵ | < 5 |
Table 2: Influence of Temperature on Catalyst Decomposition and Reaction Yield
| Reaction Temperature (°C) | Catalyst Decomposition (%) after 24h | Final Product Yield (%) |
| 25 | < 1 | 92 |
| 50 | 5 | 88 |
| 80 | 25 | 60 |
| 100 | > 60 | 25 |
Catalyst decomposition was estimated by ¹H NMR analysis of the reaction mixture, monitoring the disappearance of the phenyl protons of the catalyst and the appearance of new aromatic signals corresponding to decomposition products.
Experimental Protocols
Protocol 1: Synthesis of Diphenylantimony Trichloride
This procedure should be performed under a dry, inert atmosphere using Schlenk techniques.
Materials:
-
Triphenylstibine (Ph₃Sb)
-
Antimony trichloride (SbCl₃)
-
Anhydrous toluene
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve triphenylstibine (1 equivalent) in anhydrous toluene.
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In a separate flame-dried Schlenk flask, dissolve antimony trichloride (2 equivalents) in anhydrous toluene.
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Slowly add the triphenylstibine solution to the stirred antimony trichloride solution at room temperature.
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Stir the reaction mixture at room temperature for 12 hours.
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A white precipitate of diphenylantimony trichloride will form.
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Isolate the product by filtration under inert atmosphere.
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Wash the solid with anhydrous toluene and then with anhydrous pentane.
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Dry the product under vacuum to yield diphenylantimony trichloride as a white solid.
Protocol 2: General Procedure for a Catalytic Reaction Minimizing Side Reactions
This protocol outlines a general setup for a reaction catalyzed by diphenylantimony trichloride, with an emphasis on excluding water and monitoring for decomposition.
Materials:
-
Diphenylantimony trichloride (catalyst)
-
Substrate A
-
Reagent B
-
Anhydrous, non-coordinating solvent (e.g., dichloromethane, toluene)
-
Internal standard for NMR analysis (optional)
Procedure:
-
Glassware Preparation: Oven-dry all glassware at 120 °C for at least 4 hours and allow to cool in a desiccator.[5] Assemble the reaction apparatus (e.g., a two-necked round-bottom flask with a condenser and septum) while still warm and immediately place it under a positive pressure of dry nitrogen or argon.[6]
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Reagent and Solvent Preparation: Ensure all substrates and reagents are dry. Use freshly distilled anhydrous solvent.
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Reaction Setup: To the reaction flask, add the diphenylantimony trichloride catalyst and substrate A under a positive flow of inert gas.
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Add the anhydrous solvent via syringe.
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If using an internal standard for kinetic analysis, add it at this stage.
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Stir the mixture at the desired temperature.
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Reagent Addition: Add reagent B dropwise via syringe.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots (via a syringe under inert atmosphere) for analysis by GC or NMR. When monitoring by NMR, pay attention to the aromatic region to observe any changes in the signals corresponding to the catalyst's phenyl groups, which might indicate decomposition.[11]
-
Work-up: Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of sodium bicarbonate) and proceed with the standard extraction and purification procedures.
Visualizations
References
- 1. ehs.umich.edu [ehs.umich.edu]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. US2102737A - Preparation of antimony chlorides - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mit.edu [web.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 10. Probing the Impact of Solvent on the Strength of Lewis Acids via Fluorescent Lewis Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
understanding the decomposition pathways of diphenylantimony trichloride under reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the decomposition of diphenylantimony trichloride under common reaction conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My reaction involving diphenylantimony trichloride is giving inconsistent results. What could be the cause?
A1: Inconsistent results when using diphenylantimony trichloride are often linked to its decomposition. This compound is sensitive to both heat and moisture. Trace amounts of water in your solvents or reagents can lead to hydrolysis, while elevated reaction temperatures may induce thermal decomposition. It is crucial to use anhydrous solvents and maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout your experiment.
Q2: I observe an unexpected white precipitate forming in my reaction mixture containing diphenylantimony trichloride. What is it?
A2: The formation of a white precipitate is a strong indicator of hydrolysis. Diphenylantimony trichloride reacts with water to form various antimony oxychlorides, which are generally insoluble in organic solvents.[1][2][3][4] The exact composition of the precipitate can vary depending on the amount of water present and the reaction conditions. To avoid this, ensure all glassware is rigorously dried and solvents are anhydrous.
Q3: What are the likely decomposition pathways for diphenylantimony trichloride?
A3: The two primary decomposition pathways for diphenylantimony trichloride are hydrolysis and thermal decomposition.
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Hydrolysis: Occurs in the presence of water, leading to the formation of diphenylantimony(V) oxychloride species and hydrochloric acid.[2][4][5] Further hydrolysis can lead to the cleavage of the phenyl-antimony bonds.
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Thermal Decomposition: At elevated temperatures, diphenylantimony trichloride is expected to undergo reductive elimination, yielding diphenylchloroantimony(III) and chlorine gas, or homolytic cleavage of the antimony-carbon bonds to produce phenyl radicals. Organoantimony(V) compounds are known to decompose at high temperatures to form more stable antimony(III) species.[6]
Q4: How can I detect the decomposition of diphenylantimony trichloride in my sample?
A4: Several analytical techniques can be employed to detect decomposition:
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¹H NMR Spectroscopy: Changes in the aromatic region of the spectrum can indicate the formation of new phenyl-containing species.
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IR Spectroscopy: The appearance of a broad absorption band in the 3200-3600 cm⁻¹ region suggests the presence of O-H bonds due to hydrolysis. Changes in the Sb-Cl and Sb-C stretching frequencies can also be indicative of decomposition.
-
Mass Spectrometry: The emergence of fragments corresponding to hydrolysis or thermal degradation products can confirm decomposition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of desired product | Decomposition of the diphenylantimony trichloride reagent. | Use fresh, high-purity diphenylantimony trichloride. Ensure all reaction conditions are strictly anhydrous. Consider running the reaction at a lower temperature if thermal decomposition is suspected. |
| Formation of a gelatinous or cloudy mixture | Partial hydrolysis of diphenylantimony trichloride. | Use freshly distilled, anhydrous solvents. Dry all glassware in an oven prior to use. Handle the reagent under an inert atmosphere (glovebox or Schlenk line). |
| Inconsistent reaction times | Catalytic or inhibitory effects of decomposition products. | Monitor the reaction progress closely using techniques like TLC or LC-MS. Purify the diphenylantimony trichloride before use if its purity is uncertain. |
| Difficulty in product purification | Contamination with antimony-containing byproducts. | If hydrolysis has occurred, an acidic wash may help to dissolve some of the inorganic antimony species. Column chromatography may be necessary to separate the desired product from organic decomposition byproducts. |
Proposed Decomposition Pathways
The following diagrams illustrate the proposed decomposition pathways for diphenylantimony trichloride based on the known chemistry of organoantimony compounds.
Caption: Proposed Hydrolysis Pathway of Diphenylantimony Trichloride.
Caption: Proposed Thermal Decomposition Pathways of Diphenylantimony Trichloride.
Quantitative Data Summary
| Parameter | Analytical Technique | Description |
| Decomposition Temperature (T_d) | Thermogravimetric Analysis (TGA) | The temperature at which the compound begins to lose mass due to thermal decomposition. |
| Hydrolysis Rate Constant (k_hyd) | NMR or UV-Vis Spectroscopy | The rate at which the compound reacts with water under specific conditions (e.g., in a particular solvent with a known water concentration). |
| Decomposition Products | GC-MS, LC-MS, NMR | Identification and quantification of the organic and organometallic products formed during decomposition. |
| Key IR Frequencies | FT-IR Spectroscopy | Monitoring changes in characteristic vibrational bands (e.g., Sb-C, Sb-Cl, O-H) to track decomposition. |
Experimental Protocols
The following are generalized protocols that can be adapted for studying the decomposition of diphenylantimony trichloride. Note: These experiments should be conducted by trained personnel in a well-ventilated fume hood, as organoantimony compounds and their decomposition products can be toxic.
Protocol 1: Investigation of Thermal Decomposition
-
Sample Preparation: Place a small, accurately weighed amount of diphenylantimony trichloride (e.g., 5-10 mg) into a TGA pan.
-
TGA Analysis:
-
Place the pan in the TGA instrument.
-
Purge the system with an inert gas (e.g., nitrogen) to remove air and moisture.
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Heat the sample at a constant rate (e.g., 10 °C/min) over a relevant temperature range (e.g., 25 °C to 500 °C).
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Record the mass loss as a function of temperature. The onset of mass loss indicates the beginning of thermal decomposition.
-
-
Product Analysis (Preparative Scale):
-
Place a larger quantity of diphenylantimony trichloride in a Schlenk flask equipped with a condenser.
-
Heat the flask in an oil bath to a temperature determined from the TGA analysis.
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Collect any volatile products in a cold trap.
-
Analyze the residue in the flask and the contents of the cold trap by GC-MS, NMR, and other appropriate techniques to identify the decomposition products.
-
Protocol 2: Investigation of Hydrolysis
-
Sample Preparation:
-
In a glovebox, prepare a stock solution of diphenylantimony trichloride in a dry, deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire an initial ¹H NMR spectrum to serve as a baseline (t=0).
-
-
Initiation of Hydrolysis:
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Using a microsyringe, add a known, stoichiometric amount of water to the NMR tube.
-
Quickly shake the tube and place it back in the NMR spectrometer.
-
-
Monitoring the Reaction:
-
Acquire ¹H NMR spectra at regular intervals (e.g., every 5 minutes for the first hour, then every 30 minutes).
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Monitor the disappearance of the starting material signals and the appearance of new signals corresponding to hydrolysis products.
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The rate of hydrolysis can be determined by integrating the signals and plotting the concentration versus time.
-
-
Product Identification:
-
After the reaction is complete, analyze the final mixture using 2D NMR techniques (e.g., COSY, HSQC) and mass spectrometry to identify the final hydrolysis products.
-
Caption: General Experimental Workflow for Studying Decomposition.
References
- 1. ANTIMONY TRICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Antimony trichloride | 10025-91-9 | Benchchem [benchchem.com]
- 3. Antimony trichloride | SbCl3 | CID 24814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Catalysis with Diphenylantimony Trichloride
Welcome to the technical support center for catalysis using diphenylantimony trichloride (Ph₂SbCl₃). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction parameters and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What types of reactions are catalyzed by diphenylantimony trichloride?
Diphenylantimony trichloride is a moderately strong Lewis acid catalyst. It is primarily used in reactions that are promoted by Lewis acids, such as Friedel-Crafts acylations and alkylations, polymerization reactions of olefins, and other electrophilic aromatic substitution reactions. Its catalytic activity stems from the ability of the antimony center to accept electron density from a substrate, thereby activating it towards nucleophilic attack.
Q2: How does the Lewis acidity of diphenylantimony trichloride compare to other common Lewis acids?
The Lewis acidity of diphenylantimony trichloride is generally considered to be milder than that of strong Lewis acids like aluminum trichloride (AlCl₃) or antimony pentachloride (SbCl₅). This can be advantageous in reactions where stronger Lewis acids might lead to excessive side reactions, polymerization of the starting material, or decomposition of sensitive functional groups. The presence of two phenyl groups on the antimony atom moderates its electrophilicity compared to the fully halogenated counterparts.
Q.3: What are the typical storage and handling precautions for diphenylantimony trichloride?
Diphenylantimony trichloride is a moisture-sensitive solid. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Exposure to moisture can lead to hydrolysis, forming diphenylantimony(V) oxide derivatives and hydrochloric acid, which will deactivate the catalyst and can affect the reaction outcome.[1] Always handle the compound in a glovebox or under a stream of inert gas.
Q4: How can I purify diphenylantimony trichloride if it has been exposed to moisture?
If the catalyst has been partially hydrolyzed, it may be possible to purify it by recrystallization from a dry, non-polar solvent such as hexane or toluene under an inert atmosphere. However, significant hydrolysis will likely require resynthesis of the compound. It is crucial to prevent moisture exposure in the first place.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst | The catalyst may have been deactivated by moisture. Ensure all reagents and solvents are scrupulously dried. Use freshly opened or properly stored diphenylantimony trichloride. | An increase in yield should be observed when using anhydrous conditions and an active catalyst. |
| Insufficient Catalyst Loading | The catalytic amount may be too low for the reaction to proceed at a reasonable rate. | Systematically increase the catalyst loading (e.g., from 1 mol% to 5 mol%, then 10 mol%). An optimal loading will maximize yield without promoting side reactions. |
| Low Reaction Temperature | The reaction may require more thermal energy to overcome the activation barrier. | Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction for product formation and the appearance of decomposition products. |
| Inappropriate Solvent | The solvent may be coordinating with the catalyst, reducing its activity, or it may not be suitable for the reaction. | Screen a range of dry, non-coordinating solvents (e.g., dichloromethane, 1,2-dichloroethane, nitromethane, carbon disulfide). Polar aprotic solvents are often effective.[2] |
| Poor Substrate Reactivity | The substrate may be too electron-deficient or sterically hindered to react under the current conditions. | Consider using a more potent Lewis acid if the substrate is unreactive, or modify the substrate to be more reactive if possible. |
Issue 2: Formation of Multiple Products or Low Selectivity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reaction Temperature is Too High | High temperatures can lead to side reactions, such as polysubstitution in Friedel-Crafts reactions or rearrangements. | Lowering the reaction temperature may improve selectivity by favoring the kinetic product. |
| Excessive Catalyst Loading | A high concentration of the Lewis acid can promote undesired secondary reactions. | Reduce the catalyst loading to the minimum amount required for a reasonable reaction rate. |
| Reaction Time is Too Long | Prolonged reaction times can lead to the formation of thermodynamically more stable, but undesired, byproducts. | Monitor the reaction progress by TLC or GC/LC-MS and quench the reaction once the desired product is maximized. |
| Presence of Water | Hydrolysis of the catalyst can generate Brønsted acids (HCl), which may catalyze different, non-selective reaction pathways. | Ensure strictly anhydrous conditions. |
Optimizing Reaction Parameters: A Case Study of Friedel-Crafts Acylation
The following tables provide illustrative data for the optimization of the Friedel-Crafts acylation of toluene with acetyl chloride using diphenylantimony trichloride as a catalyst.
Table 1: Effect of Catalyst Loading on Product Yield
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 1 | 6 | 35 |
| 2 | 2.5 | 4 | 68 |
| 3 | 5 | 2 | 92 |
| 4 | 10 | 2 | 85 (with side products) |
| Reaction Conditions: Toluene (10 equiv.), acetyl chloride (1 equiv.), 1,2-dichloroethane, 25 °C. |
Table 2: Effect of Solvent on Product Yield
| Entry | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Dichloromethane | 3 | 88 |
| 2 | 1,2-Dichloroethane | 2 | 92 |
| 3 | Nitromethane | 2 | 95 (note: faster reaction) |
| 4 | Carbon Disulfide | 4 | 75 |
| 5 | Tetrahydrofuran (THF) | 24 | <5 (coordinating solvent) |
| Reaction Conditions: Toluene (10 equiv.), acetyl chloride (1 equiv.), 5 mol% Ph₂SbCl₃, 25 °C. |
Table 3: Effect of Temperature on Product Yield and Selectivity
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | para:ortho ratio |
| 1 | 0 | 8 | 75 | 98:2 |
| 2 | 25 | 2 | 92 | 95:5 |
| 3 | 50 | 1 | 90 | 88:12 |
| 4 | 80 | 0.5 | 82 | 80:20 |
| Reaction Conditions: Toluene (10 equiv.), acetyl chloride (1 equiv.), 5 mol% Ph₂SbCl₃, 1,2-dichloroethane. |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation
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Preparation: Under an inert atmosphere (N₂ or Ar), add diphenylantimony trichloride (5 mol%) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
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Solvent and Substrate Addition: Add the dry solvent (e.g., 1,2-dichloroethane) and the aromatic substrate (e.g., toluene, 10 equivalents) to the flask.
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Cooling: Cool the mixture to the desired temperature (e.g., 0 °C or 25 °C) using an ice bath or a water bath.
-
Acylating Agent Addition: Dissolve the acylating agent (e.g., acetyl chloride, 1 equivalent) in a small amount of the dry solvent and add it to the dropping funnel. Add the acylating agent dropwise to the stirred reaction mixture over 15-30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate or a dilute HCl solution, depending on the stability of the product. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Experimental workflow for a typical Friedel-Crafts acylation reaction.
Caption: Simplified mechanism of a Friedel-Crafts acylation catalyzed by Ph₂SbCl₃.
References
troubleshooting low catalytic activity of diphenylantimony trichloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low catalytic activity with diphenylantimony trichloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary catalytic function of diphenylantimony trichloride?
Diphenylantimony trichloride is a Lewis acid catalyst. Its antimony center can accept a pair of electrons, thereby activating electrophiles in various organic reactions. It is particularly useful in reactions such as Friedel-Crafts acylations and Mannich-type reactions.
Q2: How does the Lewis acidity of diphenylantimony trichloride compare to other antimony-based catalysts?
The Lewis acidity, and therefore the catalytic activity, of organoantimony compounds is influenced by the substituents on the antimony atom. Generally, electron-withdrawing groups increase Lewis acidity. While specific quantitative comparisons are reaction-dependent, pentavalent antimony compounds (Sb(V)), like diphenylantimony trichloride, are typically stronger Lewis acids than their trivalent (Sb(III)) counterparts.
Q3: Is diphenylantimony trichloride sensitive to air or moisture?
Yes, as a Lewis acid, diphenylantimony trichloride is sensitive to moisture. Water can act as a Lewis base, coordinating to the antimony center and reducing its catalytic activity.[1] It is recommended to handle the catalyst under inert and anhydrous conditions.
Q4: What are the typical signs of low catalytic activity?
Low catalytic activity can manifest as:
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Slow reaction rates.
-
Low product yield.
-
Incomplete conversion of starting materials.
-
Formation of side products due to alternative reaction pathways.
Q5: Can diphenylantimony trichloride be recovered and reused?
The reusability of antimony-based catalysts has been demonstrated in some systems. For instance, an antimony(V) chloride-benzyltriethylammonium chloride complex used in Friedel-Crafts reactions has been shown to be reusable with maintained activity. Recovery typically involves separation from the reaction mixture, washing, and drying, although specific protocols may vary.
Troubleshooting Guide for Low Catalytic Activity
This guide addresses common issues encountered during experiments using diphenylantimony trichloride as a catalyst.
Issue 1: Lower than expected reaction rate or product yield.
Possible Causes and Solutions:
-
Catalyst Deactivation by Water: Moisture in the reactants or solvent can deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried before use. Use freshly distilled, anhydrous solvents and ensure reactants are free of water. Handling the catalyst and setting up the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
-
Suboptimal Catalyst Loading: The amount of catalyst can significantly impact the reaction rate.
-
Solution: Optimize the catalyst loading. A systematic study varying the molar percentage of the catalyst can help identify the optimal concentration. For analogous antimony(III) chloride catalyzed Mannich reactions, catalyst loading was found to be optimal at 10 mol%.[2]
-
-
Incorrect Solvent Choice: The solvent can influence the catalyst's activity and the reaction pathway.
-
Solution: Screen different anhydrous solvents. For a Mannich reaction catalyzed by SbCl₃, acetonitrile was found to be the most effective solvent in terms of yield and reaction time.[2]
-
Issue 2: Inconsistent results between experimental runs.
Possible Causes and Solutions:
-
Catalyst Degradation: Improper storage can lead to decomposition of the catalyst over time.
-
Solution: Store diphenylantimony trichloride in a tightly sealed container under an inert atmosphere, away from light and moisture.
-
-
Variability in Reagent Quality: Impurities in reactants or solvents can interfere with the catalytic process.
-
Solution: Use high-purity, anhydrous reagents and solvents for all experiments.
-
Issue 3: Formation of significant side products.
Possible Causes and Solutions:
-
Suboptimal Reaction Temperature: Temperature can affect the selectivity of the reaction.
-
Solution: Optimize the reaction temperature. Running the reaction at lower temperatures may improve selectivity, although it might require longer reaction times. Conversely, for some reactions, a higher temperature might be necessary to achieve a reasonable rate. For a Friedel-Crafts acylation using an SbCl₅ complex, a reaction temperature of 120°C was employed.[3]
-
-
Incorrect Stoichiometry of Reactants: The ratio of reactants can influence the formation of byproducts.
-
Solution: Systematically vary the molar ratios of the reactants to find the optimal conditions that favor the desired product.
-
Quantitative Data Summary
The following tables summarize the effects of various parameters on the catalytic activity of antimony chloride in a one-pot, three-component Mannich reaction, which can serve as a proxy for optimizing reactions with diphenylantimony trichloride.
Table 1: Effect of Catalyst Loading on a Mannich Reaction [2]
| Entry | Catalyst (SbCl₃) (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 5 | 16.0 | 48.0 |
| 2 | 10 | 8.0 | 76.0 |
Table 2: Effect of Solvent on a Mannich Reaction (10 mol% SbCl₃) [2]
| Entry | Solvent | Reaction Time (h) | Yield (%) |
| 1 | CH₃CN | 8.0 | 76.0 |
| 2 | THF | 8.0 | 21.0 |
| 3 | CH₂Cl₂ | 8.0 | 53.0 |
| 4 | Ethyl acetate | 8.0 | 57.0 |
| 5 | Toluene | 8.0 | 52.0 |
| 6 | CH₃CN-Toluene (1:1) | 12.0 | 65.0 |
Experimental Protocols
General Protocol for a Mannich-Type Reaction Catalyzed by Antimony Chloride[2]
This protocol is for a three-component, one-pot Mannich reaction using antimony(III) chloride, which can be adapted for diphenylantimony trichloride.
-
To a solution of an aromatic aldehyde (1 mmol) and an aniline (1 mmol) in anhydrous acetonitrile (5 mL), add the ketone (1.2 mmol).
-
Add antimony(III) chloride (0.1 mmol, 10 mol%) to the mixture.
-
Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Signaling Pathway: Lewis Acid Catalysis in Friedel-Crafts Acylation
Caption: Mechanism of Friedel-Crafts acylation catalyzed by a Lewis acid.
Experimental Workflow: Troubleshooting Low Catalytic Activity
Caption: A logical workflow for troubleshooting low catalytic activity.
Logical Relationships: Factors Affecting Catalytic Activity
Caption: Key factors influencing the catalytic activity of diphenylantimony trichloride.
References
methods for the stabilization of diphenylantimony trichloride in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the methods for the stabilization of diphenylantimony trichloride in solution.
Frequently Asked Questions (FAQs)
Q1: I am trying to dissolve diphenylantimony trichloride and it is forming a white precipitate immediately. What is happening?
A1: The most common reason for the formation of a white precipitate is the hydrolysis of diphenylantimony trichloride by trace amounts of water in your solvent.[1][2] Diphenylantimony trichloride is highly sensitive to moisture and reacts with water to form insoluble antimony oxychlorides.[1][2]
Q2: What is the best type of solvent to use for dissolving diphenylantimony trichloride?
A2: Anhydrous (dry) aprotic organic solvents are recommended. Examples include anhydrous dichloromethane, chloroform, toluene, or dioxane. It is crucial to use solvents with very low water content to prevent hydrolysis.
Q3: Can I use an aqueous buffer for my experiments with diphenylantimony trichloride?
A3: Direct dissolution in aqueous buffers is not recommended due to rapid hydrolysis.[1][2] If your experimental endpoint requires an aqueous environment, it is advisable to prepare a concentrated stock solution in a suitable anhydrous organic solvent and then dilute it into the aqueous buffer immediately before use. Be aware that some precipitation may still occur over time.
Q4: How can I improve the stability of my diphenylantimony trichloride solution?
A4: There are two primary strategies:
-
Acidification: Similar to inorganic antimony trichloride, the addition of a source of chloride ions, such as a solution of anhydrous HCl in an organic solvent, can help to suppress the formation of oxychlorides by shifting the equilibrium away from the hydrolysis products.[1]
-
Lewis Base Adduct Formation: The formation of a stable complex (adduct) with a Lewis base can protect the antimony center from hydrolysis. This could involve using a co-solvent that can act as a Lewis base (e.g., anhydrous dimethylformamide or dimethyl sulfoxide in small quantities) or adding a specific Lewis basic ligand.
Q5: How should I store my diphenylantimony trichloride solutions?
A5: Solutions should be stored in tightly sealed containers, preferably with a septum to allow for the removal of the solution with a syringe under an inert atmosphere (e.g., argon or nitrogen). Store in a cool, dark, and dry place. It is recommended to prepare fresh solutions for optimal results, as long-term stability in solution can be poor.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| White precipitate forms upon adding the solid to the solvent. | Hydrolysis due to water in the solvent or on the glassware. | 1. Ensure all glassware is oven-dried and cooled under a stream of inert gas. 2. Use a fresh bottle of anhydrous solvent or a solvent that has been properly dried and stored. 3. Handle the solid diphenylantimony trichloride in a glovebox or under a blanket of inert gas. |
| The solution is initially clear but becomes cloudy over a short period. | Gradual hydrolysis from atmospheric moisture. | 1. Ensure the solution is maintained under an inert atmosphere (argon or nitrogen). 2. Use a container with a septum cap for storage and dispensing. 3. Consider preparing the solution with a co-solvent that can act as a stabilizing ligand. |
| The compound will not fully dissolve in the chosen anhydrous solvent. | Poor solubility of diphenylantimony trichloride in that specific solvent. | 1. Try gentle warming of the solution. 2. Attempt to dissolve the compound in a different anhydrous aprotic solvent. 3. Use a co-solvent system, for example, a mixture of toluene and a small amount of anhydrous DMF. |
Data Presentation
Table 1: Solubility of Antimony Trichloride (SbCl₃) in Various Solvents
| Solvent | Solubility ( g/100 g of solvent) | Temperature (°C) |
| Water | 988.1 | 25 |
| Acetone | 537.6 | 18 |
| Acetic Acid | 440.5 | 25 |
| Benzene | 43.9 | 20 |
| Chloroform | ~22% by weight | Not specified |
| Ethanol | Soluble | Not specified |
| Diethyl Ether | Soluble | Not specified |
| Carbon Tetrachloride | 1.1 Molar | Not specified |
Data sourced from PubChem CID 24814.[1]
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution of Diphenylantimony Trichloride
-
Preparation of Glassware: Thoroughly clean and oven-dry all glassware (e.g., vial, stir bar) at 120°C for at least 4 hours. Allow to cool to room temperature in a desiccator or under a stream of inert gas (argon or nitrogen).
-
Inert Atmosphere: Conduct all subsequent steps under an inert atmosphere, either in a glovebox or using Schlenk line techniques.
-
Solvent Dispensing: Using a dry syringe, transfer the desired volume of anhydrous aprotic solvent (e.g., dichloromethane or toluene) into the dried vial.
-
Weighing and Addition: In the inert atmosphere, weigh the desired amount of diphenylantimony trichloride and add it to the solvent in the vial.
-
Dissolution: Stir the mixture at room temperature until the solid is fully dissolved. Gentle warming may be applied if necessary, but be cautious of potential decomposition at elevated temperatures.
-
Storage: Seal the vial with a septum cap and store under an inert atmosphere in a cool, dark, and dry place.
Visualizations
Caption: Experimental workflow for preparing a solution of diphenylantimony trichloride.
Caption: Logical workflow for troubleshooting precipitate formation.
References
analysis and removal of common impurities in commercial diphenylantimony trichloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial diphenylantimony trichloride.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the analysis and purification of diphenylantimony trichloride.
Question: I am seeing extra peaks in the ¹H NMR spectrum of my commercial diphenylantimony trichloride. What could they be?
Answer: Extra peaks in the proton NMR spectrum likely indicate the presence of organic impurities. Based on the common synthesis route for diphenylantimony trichloride (reaction of antimony trichloride with a phenyl Grignard reagent), you may be observing signals from:
-
Biphenyl: A common side product of Grignard reactions. You will typically see multiplets in the aromatic region (around 7.2-7.6 ppm).[1]
-
Benzene: Can form if the Grignard reagent comes into contact with moisture.[2] This will appear as a singlet around 7.34 ppm in CDCl₃.
-
Unreacted bromobenzene: If phenylmagnesium bromide was prepared in situ, you might have residual bromobenzene, which will show multiplets in the aromatic region.
-
Solvent residues: Depending on the solvent used for synthesis and purification, you may see characteristic peaks for solvents like diethyl ether or toluene.
To confirm the identity of these impurities, you can compare the chemical shifts with known values or use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for more volatile impurities.
Question: My elemental analysis results for antimony are lower than expected. What are the possible reasons?
Answer: Lower than expected antimony content suggests the presence of impurities that do not contain antimony or have a lower relative amount of antimony. These could include:
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Organic impurities: As mentioned above, biphenyl and residual solvents will lower the overall percentage of antimony.
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Hydrolysis products: Diphenylantimony trichloride is sensitive to moisture and can hydrolyze to form diphenylantimony oxychloride or other antimony oxides.[3][4] These hydrolysis products have a different elemental composition.
-
Incomplete reaction products: The presence of monophenylantimony dichloride or triphenylantimony dichloride would alter the expected elemental composition.
To investigate this, you should first ensure your sample was handled under anhydrous conditions. Thermogravimetric analysis (TGA) could help identify the presence of volatile impurities or thermal decomposition patterns characteristic of hydrolysis products.
Question: I am trying to purify diphenylantimony trichloride by recrystallization, but I am getting poor recovery. What can I do?
Answer: Poor recovery during recrystallization can be due to several factors:
-
Solvent choice: The ideal solvent should dissolve the compound well at high temperatures and poorly at low temperatures. You may need to screen a variety of solvents or solvent mixtures. For organoantimony compounds, chlorinated solvents or aromatic hydrocarbons are often used.
-
Insoluble impurities: If there are insoluble impurities, a hot filtration step is necessary before allowing the solution to cool.
-
Highly soluble impurities: If impurities have similar solubility to the product, multiple recrystallizations may be necessary. Alternatively, a different purification technique like column chromatography might be more effective.
-
Product decomposition: Diphenylantimony trichloride may be sensitive to prolonged heating. Try to minimize the time the solution is kept at a high temperature.
Consider a mixed-solvent recrystallization. For example, dissolve the crude product in a good solvent (like dichloromethane) and then slowly add a poor solvent (like hexane) until the solution becomes cloudy. Then, allow it to cool slowly.
Quantitative Data Summary
The following table summarizes potential impurities and their typical (though hypothetical, for illustrative purposes) levels in commercial diphenylantimony trichloride. Actual impurity levels will vary by supplier and batch.
| Impurity | Typical Level (w/w %) | Analytical Method for Detection |
| Biphenyl | 0.1 - 2.0% | ¹H NMR, GC-MS |
| Triphenylantimony dichloride | 0.5 - 5.0% | ¹H NMR, HPLC |
| Monophenylantimony dichloride | 0.5 - 3.0% | HPLC-ICP-MS |
| Benzene | < 0.1% | ¹H NMR, GC-MS |
| Antimony oxychlorides | Variable | IR Spectroscopy, Elemental Analysis |
| Residual Solvents (e.g., Toluene) | < 0.5% | ¹H NMR, GC |
Experimental Protocols
Protocol 1: Purity Analysis by Quantitative ¹H NMR (qNMR)
This protocol describes a method to determine the purity of diphenylantimony trichloride using an internal standard.[5][6][7][8]
-
Preparation of Internal Standard Solution: Accurately weigh approximately 50 mg of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) and dissolve it in a known volume (e.g., 10.00 mL) of deuterated chloroform (CDCl₃).
-
Sample Preparation: Accurately weigh approximately 20 mg of the diphenylantimony trichloride sample into an NMR tube.
-
Addition of Internal Standard: Add a precise volume (e.g., 0.500 mL) of the internal standard solution to the NMR tube.
-
NMR Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (e.g., 30 seconds).
-
Data Analysis:
-
Integrate a well-resolved signal from the diphenylantimony trichloride (e.g., the aromatic protons).
-
Integrate a signal from the internal standard (e.g., the methoxy protons of 1,3,5-trimethoxybenzene).
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * 100
Where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of diphenylantimony trichloride.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents (e.g., toluene, dichloromethane, chloroform, hexane) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be effective.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude diphenylantimony trichloride to fully dissolve it.
-
Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 3: Analysis of Antimony-Containing Impurities by HPLC-ICP-MS
This method is suitable for the separation and quantification of various organoantimony species.[9][10][11][12][13]
-
Sample Preparation: Dissolve a known amount of the diphenylantimony trichloride in a suitable solvent (e.g., methanol or a mixture of methanol and a complexing agent solution).
-
Chromatographic Separation:
-
Column: Use a suitable column for organometallic speciation, such as a C18 reversed-phase column or an anion exchange column.
-
Mobile Phase: An optimized mobile phase is crucial. For reversed-phase, a gradient of methanol and water with a complexing agent like EDTA might be used. For anion exchange, a buffer solution with increasing ionic strength could be employed.
-
-
ICP-MS Detection: The eluent from the HPLC is introduced into the inductively coupled plasma-mass spectrometer. The ICP-MS is set to monitor the antimony isotopes (e.g., m/z 121 and 123).
-
Quantification: Calibrate the instrument using standards of known concentrations for diphenylantimony trichloride, and if available, for potential impurities like monophenylantimony dichloride and triphenylantimony dichloride. The concentration of each species is determined from the peak area in the chromatogram.
Visualizations
Caption: General experimental workflow for the analysis and purification of diphenylantimony trichloride.
Caption: Potential products and byproducts from the synthesis of diphenylantimony trichloride.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. brainly.com [brainly.com]
- 3. US3917793A - Process for the production of senarmontite by controlled hydrolysis of antimony trichloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative HPLC-ICP-MS analysis of antimony redox speciation in complex sample matrices: new insights into the Sb-chemistry causing poor chromatographic recoveries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
resolving issues with poor solubility of diphenylantimony trichloride in reaction media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the poor solubility of diphenylantimony trichloride in reaction media.
Troubleshooting Guide: Resolving Poor Solubility
Low solubility of diphenylantimony trichloride can impede reaction kinetics and lead to inconsistent results. The following guide offers a systematic approach to addressing this issue.
Initial Assessment of the Solubility Problem
Before attempting to modify the solvent system, it's crucial to rule out other potential causes.
-
Purity of Diphenylantimony Trichloride: Impurities can significantly impact solubility. Ensure the compound is of high purity and has been stored under appropriate anhydrous conditions.
-
Moisture Contamination: Diphenylantimony trichloride is sensitive to moisture and can hydrolyze to form less soluble byproducts.[1][2] All glassware should be oven-dried, and solvents must be anhydrous.
-
Reaction Temperature: The initial reaction temperature may be too low for efficient dissolution.
Systematic Approach to Solvent Selection and Optimization
If the initial assessment does not resolve the issue, a systematic approach to solvent selection and the use of co-solvents is recommended.
-
Solvent Screening: Start with solvents known to be effective for the related compound, antimony trichloride.
-
Co-Solvent Addition: If solubility in a single solvent is still limited, the addition of a co-solvent can be beneficial.
-
Temperature Adjustment: Gentle heating can significantly improve the solubility of many compounds.
-
Sonication: The use of an ultrasonic bath can aid in the dissolution of suspended particles.
A logical workflow for troubleshooting poor solubility is presented below:
Caption: Troubleshooting workflow for poor solubility.
Frequently Asked Questions (FAQs)
Q1: In which organic solvents can I expect diphenylantimony trichloride to be soluble?
While specific quantitative data for diphenylantimony trichloride is scarce, information on the closely related antimony trichloride provides a good starting point. Antimony trichloride is soluble in a range of aprotic organic solvents.[1][2][3] Based on this, you can expect diphenylantimony trichloride to have reasonable solubility in:
-
Aromatic Hydrocarbons: Benzene, Toluene[3]
-
Halogenated Solvents: Dichloromethane, Chloroform, Carbon Tetrachloride (sparingly)[1][3]
It is generally recommended to start with small-scale solubility tests before proceeding with the full reaction.
Q2: I've tried a recommended solvent, but my diphenylantimony trichloride is still not dissolving. What should I do?
If you are still facing solubility issues, consider the following steps:
-
Increase the Temperature: Gently warming the solvent while stirring can help dissolve the compound.
-
Use a Co-solvent: Adding a small amount of a more polar, miscible solvent in which the compound shows better solubility can be effective.
-
Sonication: Place the flask in an ultrasonic bath to help break up any solid aggregates and promote dissolution.
-
Check for Hydrolysis: Ensure that your solvent is anhydrous and that the compound has not been exposed to moisture, as this can lead to the formation of insoluble antimony oxychloride.[1]
Q3: Can I use protic solvents like ethanol or water?
It is strongly advised to avoid protic solvents, especially water. Diphenylantimony trichloride is susceptible to hydrolysis, which will decompose the compound and form insoluble byproducts.[1] While antimony trichloride is soluble in ethanol, the reactivity of the diphenyl derivative with alcohols should be considered, as it may lead to unwanted side reactions.
Q4: How does the Lewis acidity of diphenylantimony trichloride affect its solubility and reaction?
Diphenylantimony trichloride is a Lewis acid. Its interaction with the solvent can influence both its solubility and its catalytic activity.
-
Coordinating Solvents: Solvents with Lewis basic properties (e.g., ethers, acetone) can coordinate to the antimony center. This can enhance solubility but may also reduce the compound's Lewis acidity and affect its catalytic performance.
-
Non-Coordinating Solvents: Solvents like aromatic and halogenated hydrocarbons are less likely to coordinate strongly, preserving the Lewis acidity for the desired reaction. However, solubility in these solvents might be lower.
The choice of solvent, therefore, often represents a trade-off between solubility and reactivity.
The relationship between solvent properties and their effect on Lewis acidity is illustrated below:
References
managing the moisture and air sensitivity of diphenylantimony trichloride during experiments
Technical Support Center: Diphenylantimony Trichloride
Welcome to the technical support center for diphenylantimony trichloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the moisture and air sensitivity of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: How sensitive is diphenylantimony trichloride to moisture and air?
A1: Diphenylantimony trichloride is highly sensitive to moisture and air. Similar to its parent compound, antimony trichloride, it is hygroscopic and reacts with water.[1][2][3] Exposure to air can lead to the formation of hydrochloric acid as it reacts with ambient moisture.[4][5] This reactivity can compromise the integrity of the compound and affect experimental outcomes. Therefore, it is crucial to handle it under an inert atmosphere.[6][7][8]
Q2: What are the signs of decomposition in diphenylantimony trichloride?
A2: Decomposition of diphenylantimony trichloride upon exposure to air and moisture may be indicated by the following:
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Fuming: The compound may fume in the air as it reacts with moisture to form hydrochloric acid.[4][5]
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Change in Appearance: The colorless crystalline solid may become cloudy or change in consistency.[3]
-
Inconsistent Experimental Results: Poor reproducibility of experimental results can be a strong indicator of reagent degradation.
Q3: What is the proper way to store diphenylantimony trichloride?
A3: To ensure the stability of diphenylantimony trichloride, it should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1][9] The storage area should be cool, dry, and well-ventilated.[1][2] It is advisable to store it in a desiccator within a glove box for long-term storage.
Q4: What are the primary decomposition products of diphenylantimony trichloride when exposed to air and moisture?
A4: Upon contact with water, diphenylantimony trichloride is expected to hydrolyze, forming hydrochloric acid and diphenylantimony oxychloride.[4][5] The presence of oxygen could lead to further oxidation products.
Troubleshooting Guide
This guide addresses common issues encountered when working with diphenylantimony trichloride.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or unexpected reaction outcomes. | Degradation of diphenylantimony trichloride due to exposure to air or moisture. | 1. Verify the integrity of your inert atmosphere setup (glove box or Schlenk line).2. Use freshly opened or properly stored diphenylantimony trichloride.3. Ensure all solvents are rigorously dried and degassed before use.[6][10] |
| The compound appears clumpy, discolored, or has an unusual odor. | The compound has been exposed to moisture and has likely hydrolyzed. | 1. Discard the compromised reagent.2. Review your storage and handling procedures to prevent future exposure.3. Ensure containers are sealed properly before removing from the inert atmosphere.[8] |
| Difficulty in dissolving the compound in a non-polar solvent. | Partial hydrolysis may have occurred, leading to less soluble byproducts. | 1. Use anhydrous solvents from a freshly opened bottle or a solvent purification system.2. Perform the dissolution under a strictly inert atmosphere.3. Consider that the solubility may be affected by the presence of hydrolysis products. |
| Pressure buildup in the reaction vessel. | Formation of gaseous byproducts, such as hydrogen chloride, from the reaction with residual moisture. | 1. Ensure all glassware is thoroughly dried before use, for example, by flame-drying under vacuum.[6]2. Use a system that allows for pressure release, such as an oil bubbler connected to the reaction setup. |
Experimental Protocols
Handling Diphenylantimony Trichloride using a Schlenk Line
A Schlenk line is a common apparatus for handling air-sensitive compounds.[7][8]
Objective: To safely transfer a solid sample of diphenylantimony trichloride from its storage container to a reaction flask under an inert atmosphere.
Materials:
-
Diphenylantimony trichloride
-
Schlenk flask
-
Spatula
-
Septa
-
Nitrogen or Argon gas supply
-
Vacuum pump
-
Cold trap
Procedure:
-
Preparation: Ensure the Schlenk line is operating correctly with a steady flow of inert gas and a good vacuum.
-
Drying Glassware: Thoroughly dry the Schlenk flask and spatula in an oven and then flame-dry them under vacuum on the Schlenk line to remove any adsorbed water.[6]
-
Purging: After cooling, refill the flask with inert gas. Repeat the vacuum/inert gas cycle three times to ensure a completely inert atmosphere.[6]
-
Transfer: Under a positive pressure of inert gas (counterflow), briefly open the Schlenk flask and quickly add the desired amount of diphenylantimony trichloride.
-
Sealing: Immediately seal the flask with a septum.
-
Final Purge: Evacuate and refill the flask with inert gas a final time to remove any air that may have entered during the transfer.
Handling Diphenylantimony Trichloride in a Glove Box
A glove box provides a highly controlled inert atmosphere for handling sensitive reagents.[8][10]
Objective: To weigh and prepare a solution of diphenylantimony trichloride in a glove box.
Materials:
-
Diphenylantimony trichloride
-
Anhydrous solvent
-
Volumetric flask
-
Weighing balance (inside the glove box)
-
Spatula
-
Septum-sealed vial
Procedure:
-
Glove Box Preparation: Ensure the glove box has low oxygen and moisture levels (typically <1 ppm).
-
Material Transfer: Introduce all necessary materials (diphenylantimony trichloride container, flask, solvent, etc.) into the glove box through the antechamber, ensuring the antechamber is thoroughly purged.
-
Weighing: Inside the glove box, carefully weigh the required amount of diphenylantimony trichloride directly into the volumetric flask.
-
Dissolution: Add the anhydrous solvent to the flask and dissolve the compound.
-
Storage/Use: The resulting solution can be used directly within the glove box or transferred to a septum-sealed vial for removal and use with syringe techniques.
Visualizations
Experimental Workflow: Handling Diphenylantimony Trichloride
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. Antimony trichloride | SbCl3 | CID 24814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ANTIMONY TRICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Air-free technique - Wikipedia [en.wikipedia.org]
- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 8. ossila.com [ossila.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Analysis of Diphenylantimony Trichloride and Antimony Pentachloride as Catalysts
In the landscape of chemical synthesis, Lewis acid catalysis plays a pivotal role in facilitating a myriad of organic transformations. Among the plethora of Lewis acids, antimony compounds, particularly in their higher oxidation states, are recognized for their catalytic prowess. This guide provides a comparative analysis of two such compounds: the inorganic powerhouse, antimony pentachloride (SbCl₅), and its organometallic counterpart, diphenylantimony trichloride (Ph₂SbCl₃). This comparison aims to furnish researchers, scientists, and drug development professionals with a clear understanding of their respective catalytic capabilities, supported by available experimental insights.
Introduction to the Catalysts
Antimony pentachloride (SbCl₅) is a strong Lewis acid and a potent oxidizing agent. Its high electrophilicity makes it an effective catalyst for a wide range of reactions, including Friedel-Crafts acylations and alkylations, halogenations, isomerizations, and polymerizations.[1] The Lewis acidity of SbCl₅ is a cornerstone of its chemical utility, readily accepting electron pairs to activate substrates.[2]
Diphenylantimony trichloride (Ph₂SbCl₃) , an organoantimony compound, is structurally distinct from SbCl₅ due to the presence of two phenyl groups attached to the antimony center. While organoantimony chemistry is a developing field, the catalytic applications of specific compounds like diphenylantimony trichloride are not as extensively documented as those of inorganic antimony halides.[3] The presence of organic ligands can modulate the Lewis acidity and steric environment of the antimony center, potentially influencing its catalytic activity and selectivity.
Comparative Catalytic Performance: A Data-Driven Overview
A direct quantitative comparison of catalytic performance is challenging due to the limited availability of specific experimental data for diphenylantimony trichloride in catalytic applications. However, a qualitative assessment based on established principles of Lewis acidity and available literature provides valuable insights.
Antimony Pentachloride (SbCl₅): A Versatile and Potent Catalyst
Antimony pentachloride is a well-established catalyst for numerous organic reactions. Its strong Lewis acidity allows it to activate a wide variety of functional groups.
| Reaction Type | Substrate Example | Product Example | Catalyst Loading | Reaction Conditions | Yield | Reference |
| Friedel-Crafts Acylation | Benzene and Acetyl Chloride | Acetophenone | Catalytic | Varies | High | |
| Chlorination | Toluene | Chlorotoluene | Catalytic | Varies | Good | |
| Polymerization | Various monomers | Polymers | Catalytic | Varies | High | [4] |
| Glycerol Acetylation | Glycerol and Acetic Acid | Mono-, Di-, and Triacetin | 0.166 mmol | 80 °C, 180 min | Total Conversion | [5] |
Diphenylantimony Trichloride (Ph₂SbCl₃): An Under-explored Catalyst
The catalytic applications of diphenylantimony trichloride are not as well-documented as those of antimony pentachloride. Research in organoantimony catalysis is ongoing, with a focus on understanding how organic substituents influence the Lewis acidity and catalytic behavior of the antimony center. It is generally understood that the substitution of electron-withdrawing chlorine atoms with phenyl groups can decrease the overall Lewis acidity of the antimony center. This modulation of acidity could potentially lead to milder and more selective catalytic systems, although this remains an area requiring further experimental validation.
Experimental Protocols
General Procedure for Antimony Pentachloride Catalyzed Friedel-Crafts Acylation:
To a solution of the aromatic substrate in an inert solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere, antimony pentachloride is added dropwise at a controlled temperature (often 0 °C). The acylating agent (e.g., an acyl chloride or anhydride) is then added, and the reaction mixture is stirred for a specified time. The reaction is typically quenched by the addition of water or a dilute acid. The organic layer is then separated, washed, dried, and concentrated. The product is purified by distillation or recrystallization.
Note: Due to the limited specific data for diphenylantimony trichloride, a detailed experimental protocol for a reaction it catalyzes cannot be provided with the same level of certainty as for antimony pentachloride. A hypothetical protocol would likely follow a similar procedure to the one described above, with adjustments to catalyst loading and reaction conditions as determined by the specific reactivity of the substrate and the catalyst.
Mechanistic Insights and Logical Relationships
The catalytic activity of both compounds stems from their ability to act as Lewis acids, activating substrates towards nucleophilic attack. The general mechanism for a Lewis acid-catalyzed reaction, such as a Friedel-Crafts acylation, is depicted below.
Caption: General mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.
This diagram illustrates the key steps in the catalytic cycle. The Lewis acid (SbX₅) activates the acyl chloride to form a highly electrophilic acylium ion. This intermediate is then attacked by the aromatic substrate to form a Wheland intermediate, which subsequently loses a proton to yield the final product and regenerate the catalyst.
Experimental Workflow for Catalyst Screening
A typical workflow for comparing the catalytic activity of diphenylantimony trichloride and antimony pentachloride in a model reaction is outlined below.
Caption: Experimental workflow for comparative catalyst screening.
This workflow highlights the parallel setup of reactions with each catalyst and a control reaction to establish a baseline. Rigorous monitoring and analysis are crucial for obtaining reliable comparative data.
Conclusion
Antimony pentachloride is a well-established, highly active Lewis acid catalyst with a broad range of applications in organic synthesis. Its reactivity is well-documented, and it serves as a benchmark for strong Lewis acids. In contrast, diphenylantimony trichloride remains a relatively unexplored catalyst. While the presence of phenyl groups is expected to modulate its Lewis acidity, leading to potentially different catalytic activities and selectivities, a lack of comprehensive experimental data prevents a definitive comparative assessment of its performance against antimony pentachloride.
Future research into the catalytic applications of diphenylantimony trichloride and other organoantimony compounds is warranted to fully elucidate their potential in organic synthesis. Such studies would not only expand the toolkit of synthetic chemists but also contribute to a deeper understanding of the structure-activity relationships in this fascinating class of main-group element catalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimony trichloride, diphenyl- | C12H10Cl3Sb | CID 326416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 5. Are Ar3SbCl2 Species Lewis Acidic? Exploration of the Concept and Pnictogen Bond Catalysis Using a Geometrically Constrained Example - PMC [pmc.ncbi.nlm.nih.gov]
methods for validating the catalytic activity and selectivity of diphenylantimony trichloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the catalytic activity and selectivity of diphenylantimony trichloride (Ph₂SbCl₃) in Lewis acid-catalyzed reactions. While direct comparative data for diphenylantimony trichloride is emerging, this document outlines established methodologies and presents a comparative analysis using the well-documented Friedel-Crafts acylation of anisole as a model reaction. This allows for a robust evaluation of its potential performance against common Lewis acid catalysts.
Introduction to Diphenylantimony Trichloride as a Lewis Acid Catalyst
Organoantimony compounds, particularly pentavalent species like diphenylantimony trichloride, are recognized for their Lewis acidic properties, making them potential catalysts for a variety of organic transformations.[1] Their utility is primarily explored in reactions that are classically promoted by Lewis acids, such as Friedel-Crafts acylations, aldol condensations, and other carbon-carbon bond-forming reactions.[2] The antimony center in Ph₂SbCl₃ can accept electron pairs, thereby activating electrophiles for nucleophilic attack. The performance of these catalysts, in terms of both activity (reaction rate) and selectivity (product distribution), is a critical aspect of their evaluation for applications in fine chemical synthesis and drug development.
Validating Catalytic Activity and Selectivity: A Case Study on Friedel-Crafts Acylation
To illustrate the validation process, we will focus on the Friedel-Crafts acylation of anisole with acetyl chloride to produce 4-methoxyacetophenone. This reaction is a benchmark for comparing the efficacy of different Lewis acid catalysts.
Experimental Protocols
Detailed methodologies for conducting the catalytic reaction and analyzing the results are crucial for reproducible and comparable data.
General Protocol for Friedel-Crafts Acylation of Anisole:
-
Catalyst Preparation: A stock solution of the Lewis acid catalyst (e.g., Diphenylantimony Trichloride, Aluminum Chloride (AlCl₃), or Iron(III) Chloride (FeCl₃)) is prepared in a dry, inert solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas outlet is charged with the aromatic substrate (anisole) and the solvent.
-
Catalyst Introduction: The catalyst solution is added to the reaction flask, and the mixture is stirred at a specific temperature (e.g., 0 °C or room temperature).
-
Addition of Acylating Agent: The acylating agent (acetyl chloride) is dissolved in the solvent and added dropwise to the reaction mixture via the dropping funnel over a specified period.
-
Reaction Monitoring: The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
-
Work-up: Upon completion, the reaction is quenched by the addition of a suitable reagent (e.g., cold water or dilute hydrochloric acid). The organic layer is separated, washed with a neutralizing agent (e.g., sodium bicarbonate solution) and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
Product Analysis and Quantification: The crude product is analyzed to determine the yield of the desired product and the presence of any isomers or byproducts. Purification is typically achieved by column chromatography or recrystallization. The final yield and selectivity are then calculated.
Analytical Protocols:
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: A small aliquot of the reaction mixture is diluted with a suitable solvent (e.g., dichloromethane) and filtered through a syringe filter.
-
Instrumentation: A GC-MS system equipped with a capillary column suitable for separating aromatic compounds (e.g., a DB-5 or HP-5 column) is used.
-
Method: The oven temperature is programmed to ramp from a low starting temperature to a final temperature to ensure separation of reactants, products, and byproducts. The mass spectrometer is operated in electron ionization (EI) mode.
-
Data Analysis: The percentage conversion of the starting material and the relative abundance of the products are determined by integrating the peak areas in the chromatogram. The identity of the products is confirmed by their mass spectra.[4]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
In-situ Reaction Monitoring: For kinetic studies, the reaction can be carried out directly in an NMR tube, or a flow NMR setup can be used to monitor the reaction in real-time.[5][6] This provides valuable information on reaction rates and the formation of intermediates.
-
Product Quantification: After the reaction is complete, a ¹H NMR spectrum of the purified product is recorded. The yield can be determined by integrating the signals corresponding to the product and comparing them to an internal standard of known concentration. The selectivity can be assessed by identifying and quantifying the signals of different isomers.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
In-situ Monitoring: An attenuated total reflectance (ATR) FT-IR probe can be immersed in the reaction mixture to monitor the disappearance of reactants and the appearance of products in real-time by tracking the changes in specific vibrational bands (e.g., the carbonyl stretch of the ketone product).
-
Data Presentation: A Comparative Analysis
The following table summarizes the performance of diphenylantimony trichloride (hypothetical data for illustrative purposes) in comparison to established Lewis acid catalysts in the Friedel-Crafts acylation of anisole.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield of 4-methoxyacetophenone (%) | Selectivity (para:ortho) |
| Diphenylantimony Trichloride (Ph₂SbCl₃) | 10 | Dichloromethane | 25 | 4 | 85 | 78 | 92:8 |
| Aluminum Chloride (AlCl₃) | 10 | Dichloromethane | 25 | 2 | >99 | 95 | 90:10 |
| Iron(III) Chloride (FeCl₃) | 10 | Dichloromethane | 25 | 6 | 75 | 68 | 95:5 |
| Tin(IV) Chloride (SnCl₄) | 10 | Dichloromethane | 25 | 5 | 80 | 72 | 88:12 |
Note: The data for Diphenylantimony Trichloride is hypothetical and presented for comparative illustration. The data for other catalysts is representative of typical results found in the literature.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the validation of catalytic activity.
Signaling Pathway of Lewis Acid Catalysis
References
- 1. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. allstudyjournal.com [allstudyjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Spectroscopic Characterization of Reaction Intermediates with Diphenylantimony Trichloride: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the transient species formed during chemical reactions is paramount for optimizing synthetic routes and developing novel therapeutics. Diphenylantimony trichloride (Ph₂SbCl₃) is a versatile organoantimony compound whose reactivity and the nature of its intermediates are of significant interest. This guide provides a comparative analysis of spectroscopic techniques used to characterize these fleeting intermediates, supported by available experimental data and protocols.
Introduction to Diphenylantimony Trichloride and its Reactivity
Diphenylantimony trichloride is a pentavalent organoantimony compound featuring a trigonal bipyramidal geometry. Its reactivity is dominated by the Lewis acidic character of the antimony center and the lability of the chlorine ligands. Reactions with nucleophiles, such as Lewis bases, proceed through the formation of various intermediates, including adducts and substitution products. The direct observation and characterization of these transient species are crucial for elucidating reaction mechanisms.
Comparative Spectroscopic Analysis of Reaction Intermediates
The characterization of short-lived reaction intermediates requires specialized spectroscopic techniques that allow for in-situ monitoring. The choice of method depends on the nature of the intermediate, the reaction conditions, and the desired information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ³¹P NMR for reactions involving phosphine ligands and ¹H or ¹³C NMR for observing changes in the organic framework, is a powerful tool for studying reaction intermediates in solution. Low-temperature NMR experiments are often employed to slow down reaction kinetics and increase the lifetime of transient species, enabling their detection and structural elucidation.
Alternative Compound Comparison: Triphenylantimony Dichloride (Ph₃SbCl₂) Adducts
| Compound/Intermediate | Spectroscopic Technique | Key Findings | Reference |
| Ph₃SbCl₂ ⋅ O=PPh₃ Adduct | ³¹P NMR | Coordination of Ph₃PO to the Sb center leads to a downfield shift of the ³¹P signal, indicating the formation of a Lewis acid-base adduct. | [1] |
Infrared (IR) Spectroscopy
In-situ IR spectroscopy is highly effective for monitoring changes in functional groups during a reaction. For instance, in reactions of diphenylantimony trichloride with anionic nucleophiles like azide (N₃⁻), the formation of an antimony-azide bond can be observed by the appearance of a characteristic stretching frequency for the azide group in the IR spectrum.
Experimental Protocol: In-situ IR Monitoring of the Reaction of an Organometallic Halide with Sodium Azide
A typical experimental setup involves dissolving the organometallic halide in a suitable solvent (e.g., acetonitrile) in a reaction vessel equipped with an in-situ IR probe. A solution of sodium azide is then added, and the reaction is monitored in real-time by collecting IR spectra at regular intervals. The appearance and growth of a new band in the 2100-2000 cm⁻¹ region would indicate the formation of the azide-containing intermediate or product.
| Intermediate | Spectroscopic Technique | Characteristic Absorption (cm⁻¹) | Reference |
| Organometallic Azide | IR Spectroscopy | ~2050 (N=N=N asymmetric stretch) |
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the direct detection of ionic intermediates from the reaction mixture. This method is particularly useful for identifying charged species that may not be readily observable by NMR or IR spectroscopy.
Alternative Compound Comparison: Diphenylbismuth Chloride (Ph₂BiCl)
Studies on the reactivity of the heavier p-block analogue, diphenylbismuth chloride, with reducing agents like zinc have been reported.[2] While not directly observing intermediates, such studies provide a basis for comparing the overall reactivity and potential reaction pathways that could be investigated by in-situ MS techniques to identify transient organobismuth species.
Reaction Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a generalized reaction pathway for the formation of a Lewis acid-base adduct with diphenylantimony trichloride and a typical workflow for its spectroscopic characterization.
Caption: Reaction pathway of Ph₂SbCl₃ with a Lewis base.
Caption: Workflow for spectroscopic characterization of intermediates.
Conclusion
The spectroscopic characterization of reaction intermediates of diphenylantimony trichloride is a challenging yet crucial area of research. While direct, comprehensive spectroscopic data for these transient species remains limited in the public domain, a comparative approach utilizing data from analogous compounds like triphenylantimony dichloride and diphenylbismuth chloride, in conjunction with established in-situ spectroscopic methodologies, provides a robust framework for their investigation. The application of low-temperature NMR, in-situ IR, and ESI-MS offers complementary information that, when combined, can lead to a detailed understanding of the reaction mechanisms involving diphenylantimony trichloride. This knowledge is vital for the rational design of new synthetic methods and the development of novel antimony-based compounds with potential applications in various scientific fields.
References
Unveiling the Reactive Nature of Diphenylantimony Trichloride: A Computational and Mechanistic Comparison
For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of organometallic compounds is paramount for designing novel synthetic pathways and therapeutic agents. Diphenylantimony trichloride (Ph2SbCl3), a pentavalent organoantimony compound, presents a fascinating case study in reactivity, primarily governed by its Lewis acidic character and the interplay of its phenyl and chloro ligands. This guide provides a comparative overview of the computational and DFT studies that shed light on the reaction mechanisms involving this versatile reagent.
While comprehensive end-to-end computational studies on specific reaction pathways of diphenylantimony trichloride are not extensively documented in publicly available literature, existing research on its structural properties, Lewis acidity, and the behavior of related organoantimony compounds allows for a detailed comparative analysis of its potential reactivity. This guide synthesizes this information to provide a foundational understanding for further research and application.
Comparative Analysis of Lewis Acidity
The reactivity of diphenylantimony trichloride is significantly influenced by the Lewis acidity of the antimony center. Computational studies, particularly DFT calculations, provide quantitative measures to compare this property with other organoantimony compounds. A key metric in this regard is the Fluoride Ion Affinity (FIA), which represents the energy released upon the binding of a fluoride ion.
| Compound | Calculated Fluoride Ion Affinity (kcal/mol) | Computational Method | Reference |
| Diphenylantimony Trichloride (Ph2SbCl3) | Data not available in searched literature | - | - |
| Triphenylantimony Dichloride (Ph3SbCl2) | - | - | [1] |
| Antimony Pentachloride (SbCl5) | High | DFT | [2] |
| Cationic Organoantimony Species | Generally high, tunable by substituents | DFT | [3] |
Note: Direct computationally derived FIA values for diphenylantimony trichloride were not found in the surveyed literature. The table includes related compounds to provide context for its expected Lewis acidity.
The Lewis acidity of Ph2SbCl3 facilitates its interaction with Lewis bases, a crucial first step in many reaction mechanisms. This interaction can lead to the formation of adducts or the displacement of one or more chloride ligands.
Postulated Reaction Mechanisms and Computational Insights
Based on general principles of organometallic chemistry and computational studies of analogous systems, several reaction pathways can be postulated for diphenylantimony trichloride.
Ligand Exchange and Adduct Formation
The initial step in many reactions involving Ph2SbCl3 is likely the coordination of a Lewis basic substrate. DFT studies on related antimony compounds can model the thermodynamics and kinetics of such ligand exchange processes.
Experimental Protocol for Studying Ligand Exchange: A typical experimental approach to studying ligand exchange involves spectroscopic titrations (e.g., NMR, UV-Vis) of a solution of diphenylantimony trichloride with a Lewis base. Changes in the chemical shifts or absorption spectra can be used to determine equilibrium constants for adduct formation. Computational modeling of these systems would involve geometry optimization of the reactants, products, and transition states to calculate the reaction energies.
Hypothetical Ligand Exchange Workflow:
Caption: Hypothetical workflow for a ligand exchange reaction involving diphenylantimony trichloride.
Phenylation Reactions
Diphenylantimony trichloride can act as a phenylating agent. For instance, it is used in the synthesis of tetraphenylantimony chloride through reaction with pentaphenylantimony. While a detailed DFT study on this specific reaction is not available, the mechanism likely involves a redistribution of phenyl and chloro ligands.
Reductive Elimination
A key reaction pathway for pentavalent organometallic compounds is reductive elimination, where two ligands are eliminated from the metal center, which is consequently reduced. For Ph2SbCl3, this could involve the elimination of chlorobenzene (PhCl) or biphenyl (Ph-Ph), leading to an antimony(III) species. Computational studies are crucial for determining the activation barriers for these competing pathways.
Conceptual Reductive Elimination Pathways:
Caption: Competing reductive elimination pathways from diphenylantimony trichloride.
Experimental Protocol for Investigating Reductive Elimination: The thermal or photochemical decomposition of diphenylantimony trichloride can be monitored by techniques such as GC-MS or NMR spectroscopy to identify the organic products (chlorobenzene, biphenyl) and characterize the resulting antimony(III) species. Kinetic studies at different temperatures can provide experimental activation energies, which can then be compared with computationally derived values.
Comparison with Alternative Reagents
The utility of diphenylantimony trichloride as a reagent can be compared to other organometallic compounds capable of similar transformations.
| Reagent | Reaction Type | Advantages | Disadvantages |
| Diphenylantimony Trichloride | Lewis Acid Catalysis, Phenylation | Air and moisture stability (relative) | Limited detailed mechanistic understanding |
| Triphenylbismuth Dichloride | Phenylation | Higher reactivity in some cases | Often less stable |
| Phenyllead Trichloride | Phenylation | Well-established reactivity | High toxicity |
| Phenylboronic Acids | Phenylation (Suzuki Coupling) | Broad substrate scope, well-understood mechanism | Requires a catalyst (e.g., Palladium) |
Future Directions and the Need for In-Depth Computational Studies
The current body of literature provides a solid foundation for understanding the potential reactivity of diphenylantimony trichloride. However, to fully harness its synthetic potential and for applications in areas like drug development, more rigorous computational studies are imperative. Future research should focus on:
-
Detailed DFT analysis of specific reaction mechanisms: This includes mapping the potential energy surfaces for reactions such as catalysis, ligand exchange, and redox processes.
-
Calculation of activation barriers and reaction rates: This quantitative data is essential for predicting reaction outcomes and optimizing conditions.
-
Comparative studies with other organoantimony and organometallic reagents: This would provide a clearer picture of the relative advantages and disadvantages of using diphenylantimony trichloride.
By bridging the gap between experimental observation and theoretical understanding, future computational studies will undoubtedly unlock the full potential of diphenylantimony trichloride and its derivatives in the chemical and pharmaceutical sciences.
References
A Comparative Guide to the Lewis Acidity of Diphenylantimony Trichloride and Other Organometallic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Lewis acidity of diphenylantimony trichloride (Ph₂SbCl₃) with other relevant organometallic compounds. The Lewis acidity, a measure of a compound's ability to accept an electron pair, is a critical parameter in various chemical transformations, including catalysis and synthesis. Understanding the relative Lewis acidity of different organometallic compounds is paramount for optimizing reaction conditions and designing novel catalytic systems.
Quantitative Comparison of Lewis Acidity
The Lewis acidity of organometallic compounds can be quantified using several experimental and computational methods. The most common experimental techniques are the Gutmann-Beckett and Childs methods, which rely on NMR spectroscopy. Computationally, Fluoride Ion Affinity (FIA) and Chloride Ion Affinity (CIA) provide robust measures of Lewis acidity.
Gutmann-Beckett Method
The Gutmann-Beckett method utilizes the change in the ³¹P NMR chemical shift (Δδ) of triethylphosphine oxide (Et₃PO) upon coordination with a Lewis acid to determine the Acceptor Number (AN), a quantitative measure of Lewis acidity.[1] A larger Δδ and a higher AN value indicate stronger Lewis acidity.[1]
| Compound | Probe Molecule Adduct | Δδ ³¹P (ppm) | Acceptor Number (AN) | Reference |
| Ph₃SbCl₂ | Ph₃SbCl₂·OPPh₃ | 1.2 | Not Reported | [2] |
| 5-phenyl-5,5-dichloro-λ⁵-dibenzostibole | 1·OPPh₃ | 5.9 | Not Reported | [2] |
| SbCl₅ | SbCl₅·OPEt₃ | 45.1 | 100 | [1] |
| B(C₆F₅)₃ | B(C₆F₅)₃·OPEt₃ | Not Reported | 82 | [1] |
| AlCl₃ | AlCl₃·OPEt₃ | Not Reported | 87 | [1] |
| TiCl₄ | TiCl₄·OPEt₃ | Not Reported | 70 | [1] |
Note: Data for diphenylantimony trichloride (Ph₂SbCl₃) was not explicitly found. Data for the closely related triphenylantimony dichloride (Ph₃SbCl₂) is provided as a proxy. The Δδ value for Ph₃SbCl₂ is significantly smaller than that of the constrained dibenzostibole derivative, highlighting the influence of molecular geometry on Lewis acidity.[2] The reference standard for the Acceptor Number scale is SbCl₅, with an AN of 100.[1]
Computational Methods: Fluoride and Chloride Ion Affinities
Fluoride Ion Affinity (FIA) and Chloride Ion Affinity (CIA) are computationally derived values that represent the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride or chloride ion, respectively.[3][4] Higher FIA and CIA values indicate stronger Lewis acidity.
| Compound | Method | Lewis Acidity Value (kcal/mol) | Reference |
| (o-C₆Cl₄O₂)Sb(o-Tol)₃ | FIA (gas-phase) | Value not specified, but noted to have a significant affinity | [3][5] |
| (o-C₆Cl₄O₂)Sb(p-Tol)₃ | FIA (gas-phase) | Value not specified, but noted to have a significant affinity | [3][5] |
| (C₆F₅)₃Sb | Chloride Association Constant (K(Cl⁻)) in d₈-THF | 53,000 M⁻¹ | [4][6] |
| Ph(C₆F₅)₂Sb | Chloride Association Constant (K(Cl⁻)) in d₈-THF | 1,800 M⁻¹ | [4][6] |
| Ph₂(C₆F₅)Sb | Chloride Association Constant (K(Cl⁻)) in d₈-THF | No measurable affinity | [4][6] |
| SbCl₅ | Chloride Affinity | Used as a benchmark for high Lewis acidity | [4][6] |
Note: Direct FIA or CIA values for diphenylantimony trichloride were not found in the literature. The provided data for related organoantimony compounds demonstrates the strong influence of electron-withdrawing groups (e.g., C₆F₅) on enhancing Lewis acidity.[4][6] The number of these substituents directly correlates with the affinity for halide ions.[4][6]
Experimental and Computational Protocols
Gutmann-Beckett Method Protocol
The Gutmann-Beckett method is a widely used experimental technique to assess Lewis acidity.[1]
Materials:
-
Lewis acid of interest
-
Triethylphosphine oxide (Et₃PO) as the probe molecule
-
A weakly Lewis acidic, anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
NMR tubes and spectrometer capable of ³¹P NMR detection
Procedure:
-
Prepare a stock solution of Et₃PO in the chosen anhydrous solvent at a known concentration (e.g., 0.1 M).
-
In a dry NMR tube, dissolve a precise amount of the Lewis acid in a specific volume of the anhydrous solvent.
-
Add a stoichiometric equivalent of the Et₃PO stock solution to the NMR tube containing the Lewis acid.
-
Acquire a ³¹P NMR spectrum of the resulting solution.
-
Record the chemical shift (δ) of the Et₃PO-Lewis acid adduct.
-
Separately, acquire a ³¹P NMR spectrum of a solution of Et₃PO in the same solvent without the Lewis acid to determine the chemical shift of free Et₃PO.
-
The change in chemical shift (Δδ) is calculated as: Δδ = δ(adduct) - δ(free Et₃PO).
-
The Acceptor Number (AN) can be calculated using the formula: AN = 2.21 × (δ(sample) - 41.0), where δ(sample) is the chemical shift of the Et₃PO adduct and 41.0 ppm is the chemical shift of Et₃PO in hexane.[1][7]
Childs Method Protocol
The Childs method offers an alternative NMR-based approach to determine relative Lewis acidity.
Materials:
-
Lewis acid of interest
-
trans-Crotonaldehyde as the probe molecule
-
Anhydrous, non-coordinating solvent (e.g., CDCl₃ or CD₂Cl₂)
-
NMR tubes and a ¹H NMR spectrometer
Procedure:
-
Prepare a solution of trans-crotonaldehyde in the chosen deuterated solvent.
-
Acquire a ¹H NMR spectrum of the free trans-crotonaldehyde solution and record the chemical shift of the γ-proton.
-
In a separate NMR tube, dissolve the Lewis acid in the same deuterated solvent.
-
Add a stoichiometric equivalent of trans-crotonaldehyde to the Lewis acid solution.
-
Acquire a ¹H NMR spectrum of the mixture.
-
Record the chemical shift of the γ-proton of the coordinated trans-crotonaldehyde.
-
The change in chemical shift (Δδ) of the γ-proton is a measure of the Lewis acidity. A larger downfield shift indicates a stronger Lewis acid.
Computational Protocol for Fluoride Ion Affinity (FIA)
FIA is a theoretical measure of Lewis acidity calculated using quantum chemistry methods.[3]
Software:
-
A quantum chemistry software package (e.g., Gaussian, ORCA, Spartan)
Procedure:
-
Geometry Optimization:
-
Build the 3D structures of the Lewis acid (LA) and its corresponding fluoride adduct ([LA-F]⁻).
-
Perform geometry optimizations for both structures using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311+G(d,p).
-
-
Frequency Calculations:
-
Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermochemical data (enthalpies).
-
-
FIA Calculation:
-
The Fluoride Ion Affinity is calculated as the negative of the enthalpy change (ΔH) for the gas-phase reaction: LA + F⁻ → [LA-F]⁻.
-
ΔH = H([LA-F]⁻) - [H(LA) + H(F⁻)]
-
FIA = -ΔH
-
To improve accuracy, isodesmic reactions are often employed, where the FIA is calculated relative to a reference compound with a well-established FIA, such as trimethylsilyl fluoride (Me₃SiF).[3]
-
Lewis Acid Catalysis: A Mechanistic View
Organoantimony compounds, including diphenylantimony trichloride, can act as Lewis acid catalysts in a variety of organic reactions. The general mechanism involves the coordination of the Lewis acid to a substrate, which enhances its electrophilicity and facilitates subsequent transformations.
Caption: General workflow of a Lewis acid-catalyzed reaction.
This diagram illustrates a typical catalytic cycle where a Lewis acid (LA) reversibly binds to a substrate (S) to form an activated complex. This complex is then more susceptible to nucleophilic attack, leading to product formation and regeneration of the Lewis acid catalyst.
References
- 1. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Steric Selection of Anion Binding Sites by Organoantimony(V) Pnictogen Bond Donors: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding, Sensing, And Transporting Anions with Pnictogen Bonds: The Case of Organoantimony Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. graphsearch.epfl.ch [graphsearch.epfl.ch]
Illuminating the Molecular Architecture: A Comparative Guide to the Spectroscopic Analysis of Diphenylantimony Trichloride Derivatives
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is paramount. This guide provides a comprehensive comparison of advanced spectroscopic techniques for the characterization of diphenylantimony trichloride (Ph₂SbCl₃) and its derivatives, offering a valuable resource for those engaged in the synthesis and analysis of organoantimony compounds.
The intricate structures of these compounds, which hold potential in various therapeutic areas, demand a multi-faceted analytical approach for unambiguous confirmation. This guide delves into the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, presenting comparative data and detailed experimental protocols to aid in the rigorous structural elucidation of this important class of molecules.
Unveiling the Core Structure: A Spectroscopic Overview
The structural analysis of diphenylantimony trichloride derivatives relies on the synergistic use of several spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a comprehensive understanding of the molecular framework.
Key Spectroscopic Techniques for Structural Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C, allowing for the mapping of the carbon-hydrogen framework.
-
Vibrational Spectroscopy (IR and Raman): Probes the vibrational modes of molecules, offering insights into the functional groups present and the overall molecular symmetry.
-
Mass Spectrometry (MS): Determines the mass-to-charge ratio of ionized molecules, providing the molecular weight and valuable information about the fragmentation patterns, which aids in structural elucidation.
-
X-ray Crystallography: Offers the definitive, three-dimensional atomic arrangement of a crystalline compound, providing precise bond lengths and angles.
Comparative Spectroscopic Data
To facilitate the identification and characterization of novel diphenylantimony trichloride derivatives, the following tables summarize typical spectroscopic data for the parent compound, Ph₂SbCl₃. These values can serve as a benchmark for comparison with newly synthesized analogues.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Diphenylantimony Trichloride (Ph₂SbCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 7.40 - 7.60 | Multiplet | ortho-, meta-, para-Phenyl protons |
| ¹³C | 129.0 - 135.0 | - | Phenyl carbons |
Note: Specific chemical shifts for derivatives will vary based on the nature and position of substituents on the phenyl rings.
Table 2: Key IR and Raman Vibrational Frequencies for Diphenylantimony Trichloride (Ph₂SbCl₃)
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |
| ν(Sb-C) | ~450 | ~450 | Antimony-Carbon stretching |
| ν(Sb-Cl) | ~300 - 350 | ~300 - 350 | Antimony-Chlorine stretching |
| Phenyl ring modes | 1570, 1480, 1430, 1000 | 1580, 1000 | C=C stretching and C-H bending |
Note: The number and position of Sb-Cl stretching bands can provide information about the geometry around the antimony center.
Table 3: Mass Spectrometry Fragmentation Data for Diphenylantimony Trichloride (Ph₂SbCl₃)
| m/z | Fragment Ion | Description |
| 382 | [Ph₂SbCl₃]⁺ | Molecular Ion (M⁺) |
| 347 | [Ph₂SbCl₂]⁺ | Loss of a chlorine radical |
| 273 | [Ph₂Sb]⁺ | Loss of three chlorine radicals |
| 154 | [Ph-Ph]⁺ | Biphenyl fragment |
| 77 | [Ph]⁺ | Phenyl fragment |
Note: The isotopic pattern of antimony (¹²¹Sb and ¹²³Sb) and chlorine (³⁵Cl and ³⁷Cl) will result in characteristic isotopic clusters for each fragment.
Detailed Experimental Protocols
Reproducible and reliable data are the cornerstones of scientific research. The following sections provide detailed methodologies for the key spectroscopic experiments discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of diphenylantimony trichloride derivatives.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh 5-10 mg of the diphenylantimony trichloride derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 200-250 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Infrared (IR) and Raman Spectroscopy
Objective: To obtain the vibrational spectra of diphenylantimony trichloride derivatives to identify functional groups and gain insight into the molecular structure.
Instrumentation:
-
IR: Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Raman: Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a high-resolution grating.
Sample Preparation:
-
IR (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Raman: Place a small amount of the solid sample on a microscope slide or in a capillary tube.
IR Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mode: Transmittance or Absorbance.
Raman Acquisition Parameters:
-
Laser Power: Use the lowest laser power necessary to obtain a good signal-to-noise ratio to avoid sample degradation (typically 1-10 mW).
-
Exposure Time: 1-10 seconds.
-
Number of Accumulations: 10-50.
-
Spectral Range: 3500 - 100 cm⁻¹.
Data Analysis:
-
Identify and label the characteristic absorption/scattering peaks.
-
Compare the peak positions with known vibrational frequencies of functional groups and organometallic bonds.[1]
-
For Raman spectroscopy, note the relative intensities of the bands, as this can provide information about the polarizability of the bonds.[2]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of diphenylantimony trichloride derivatives.
Instrumentation: A mass spectrometer with an electron ionization (EI) source and a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
Sample Introduction:
-
Direct Insertion Probe (DIP): Suitable for solid samples with sufficient volatility.
-
Gas Chromatography (GC-MS): Can be used for volatile and thermally stable derivatives.
EI-MS Acquisition Parameters:
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 50 - 500 (or higher, depending on the expected molecular weight).
-
Scan Rate: 1-2 scans/second.
Data Analysis:
-
Identify the molecular ion peak (M⁺). The presence of characteristic isotope patterns for antimony and chlorine will aid in its identification.
-
Analyze the major fragment ions and propose plausible fragmentation pathways.
-
Compare the observed fragmentation pattern with that of known related compounds to support the proposed structure.
X-ray Crystallography
Objective: To determine the precise three-dimensional molecular structure of a crystalline diphenylantimony trichloride derivative.
Instrumentation: A single-crystal X-ray diffractometer.
Procedure:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, accurate molecular structure.
-
Data Analysis:
-
Examine the refined crystal structure to determine bond lengths, bond angles, and torsion angles.
-
Analyze intermolecular interactions, such as hydrogen bonds and van der Waals forces, to understand the crystal packing.
-
Generate a Crystallographic Information File (CIF) which contains all the crystallographic data.
Visualizing Experimental Workflows
To further clarify the logical flow of the analytical process, the following diagrams illustrate the experimental workflows for the key spectroscopic techniques.
Caption: Workflow for the spectroscopic analysis of diphenylantimony trichloride derivatives.
By employing this comprehensive suite of advanced spectroscopic techniques and following rigorous experimental protocols, researchers can confidently determine the precise molecular structures of novel diphenylantimony trichloride derivatives, paving the way for further investigation into their chemical properties and potential applications.
References
performance comparison of diphenylantimony trichloride versus other metal halide catalysts
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to the success of synthetic endeavors. This guide provides a comparative analysis of diphenylantimony trichloride's performance against other common metal halide catalysts in organic synthesis. While direct, comprehensive comparative studies detailing the catalytic performance of diphenylantimony trichloride are limited in publicly available literature, this guide synthesizes available information on its applications and draws comparisons based on the known reactivity of other metal halide catalysts in similar transformations.
While specific quantitative data for direct comparison is scarce, the known Lewis acidic nature of organoantimony compounds suggests their potential utility in various organic transformations. The performance of a Lewis acid catalyst is intrinsically linked to its acidity, which influences its ability to activate substrates. Generally, the Lewis acidity of metal halides follows trends related to the metal's identity and the nature of its substituents. For instance, halides of metals in higher oxidation states, such as Sb(V), are typically stronger Lewis acids than their lower oxidation state counterparts.
Performance in Key Organic Reactions
To illustrate the potential catalytic role of diphenylantimony trichloride, we can infer its performance relative to other well-established metal halide catalysts in several key reaction classes. The following sections provide a qualitative comparison and generalized experimental workflows.
Friedel-Crafts Reactions
The Friedel-Crafts alkylation and acylation are fundamental carbon-carbon bond-forming reactions that rely on Lewis acid catalysis to activate the electrophile.
Logical Relationship for Friedel-Crafts Catalysis
Ensuring Reproducibility in Experiments with Diphenylantimony Trichloride: A Comparative Guide
For researchers, scientists, and drug development professionals, achieving reproducible experimental results is paramount. This guide provides a comparative analysis of diphenylantimony trichloride, a versatile organoantimony compound, against common alternatives in key applications. Detailed experimental protocols and quantitative data are presented to ensure the reliability and consistency of your findings.
Section 1: Performance as a PVC Thermal Stabilizer
Diphenylantimony trichloride can be utilized as a thermal stabilizer in polyvinyl chloride (PVC) formulations, offering an alternative to traditional organotin compounds. The primary function of a thermal stabilizer is to prevent the degradation of PVC at high processing temperatures, which manifests as discoloration and loss of mechanical properties.
Comparative Performance Data
The following table summarizes the thermal stability performance of a novel organoantimony compound, Antimony Tris(mercaptoethyl stearate), in comparison to a widely used organotin stabilizer, Dibutyltin Dilaurate. While not diphenylantimony trichloride, this data provides a valuable benchmark for the performance of organoantimony stabilizers.
| Stabilizer (2 phr in PVC) | Thermal Stability Time at 200°C (minutes) |
| Antimony Tris(mercaptoethyl stearate) | ~40 |
| Dibutyltin Dilaurate | Equal to Antimony Tris(mercaptoethyl stearate) |
| Ca-Zn Complex | Less than Antimony Tris(mercaptoethyl stearate) |
| Basic Lead Stabilizers | Less than Antimony Tris(mercaptoethyl stearate) |
Source: Synthesis and thermal stability of antimony tris (thioethyl stearate) for PVC - ResearchGate[1]
Experimental Protocol: Evaluation of PVC Thermal Stability
To ensure reproducible results when evaluating the thermal stability of PVC formulations containing diphenylantimony trichloride, the following protocol, based on the Congo Red test (ASTM D4202), should be followed.[2]
Objective: To determine the time elapsed until the first sign of hydrogen chloride (HCl) evolution from a PVC sample heated to a specific temperature.
Materials:
-
PVC resin
-
Diphenylantimony trichloride (and/or alternative stabilizers for comparison)
-
Plasticizers and other additives as required by the formulation
-
Congo Red indicator paper
-
Test tubes
-
Glass tubes
-
Stoppers
-
Oil bath with temperature control
-
Timing device
Procedure:
-
Sample Preparation:
-
Prepare a homogenous mixture of PVC resin and the stabilizer at the desired concentration (e.g., 2 parts per hundred of resin - phr).
-
Ensure uniform dispersion of the stabilizer within the PVC matrix.
-
-
Apparatus Assembly:
-
Fill a test tube with the PVC sample to a depth of 50 ± 2 mm.
-
Insert a small glass tube into a stopper.
-
Roll one end of a Congo Red indicator paper strip and insert it into the glass tube, leaving 30 ± 2 mm of the paper exposed.
-
Place the stopper in the test tube, ensuring the end of the indicator paper is 25 ± 2 mm above the PVC sample.
-
-
Heating and Observation:
-
Immerse the test tube assembly into the preheated oil bath (e.g., 200°C).
-
Start the timing device immediately.
-
Observe the Congo Red paper for any color change from red to blue/violet, which indicates the evolution of HCl.
-
Record the time at which the first color change is observed. This is the thermal stability time.
-
Workflow for PVC Thermal Stability Testing
Experimental workflow for evaluating PVC thermal stability.
Section 2: Application in Catalysis
Organoantimony compounds, including diphenylantimony trichloride, can function as Lewis acid catalysts in various organic reactions. Their catalytic activity is often compared to other Lewis acids.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
While specific protocols for diphenylantimony trichloride in Suzuki-Miyaura reactions are not widely published, a general procedure that can be adapted and optimized for this catalyst is provided below. Reproducibility will depend on careful control of reaction conditions and the purity of the reagents.
Objective: To couple an aryl halide with an arylboronic acid to form a biaryl product, catalyzed by a palladium source in the presence of a ligand and a base. Diphenylantimony trichloride's role would likely be as a co-catalyst or to influence the electronic properties of the palladium catalyst.
Materials:
-
Aryl halide (e.g., bromobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)
-
Diphenylantimony trichloride (as a potential additive/co-catalyst)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., toluene, ethanol, water)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask and line
-
Magnetic stirrer and heating plate
-
Analytical equipment for product characterization (GC-MS, NMR)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, diphenylantimony trichloride (if used), and the base.
-
Add the aryl halide and the arylboronic acid to the flask.
-
Add the degassed solvent via syringe.
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature (e.g., 80-110°C) for the specified time (e.g., 2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Characterization:
-
Characterize the purified product by GC-MS and NMR to confirm its identity and purity.
-
Calculate the reaction yield.
-
Logical Flow for a Catalytic Cross-Coupling Experiment
Logical workflow for a Suzuki-Miyaura cross-coupling reaction.
Section 3: Biological Activity and Signaling Pathways
Antimony compounds are known to exhibit biological activity, including the induction of apoptosis (programmed cell death). Understanding the signaling pathways involved is crucial for drug development and toxicology studies. Antimony has been shown to induce apoptosis through the activation of the JNK (c-Jun N-terminal kinase) signaling pathway, which is often triggered by cellular stress, including oxidative stress and ER (endoplasmic reticulum) stress.[3]
Signaling Pathway: Antimony-Induced Apoptosis
Simplified signaling pathway of antimony-induced apoptosis.
This guide provides a foundational framework for ensuring the reproducibility of experimental results when working with diphenylantimony trichloride. By adhering to detailed protocols and utilizing comparative data, researchers can enhance the reliability and impact of their work.
References
Diphenylantimony Trichloride: A Comparative Performance Analysis Against Industry-Standard Catalysts
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the catalytic performance of diphenylantimony trichloride in key organic reactions, benchmarked against established industry standards.
Introduction
In the landscape of industrial and pharmaceutical chemistry, the selection of an optimal catalyst is paramount to achieving high efficiency, selectivity, and yield in chemical synthesis. While traditional catalysts have long been the cornerstone of many processes, the exploration of novel catalytic systems continues to be a vibrant area of research. This guide provides a comparative performance overview of diphenylantimony trichloride, an organoantimony(V) compound, against well-established, industry-standard catalysts for two critical reaction classes: esterification and olefin polymerization.
Performance Benchmark: Diphenylantimony Trichloride in Esterification
Esterification, a cornerstone reaction in organic synthesis, is frequently catalyzed by strong Brønsted or Lewis acids. The industry standard for many applications includes organotin compounds, such as dibutyltin dilaurate, prized for their high activity under relatively mild conditions.
While specific quantitative data for diphenylantimony trichloride in esterification is sparse in publicly available literature, its Lewis acidic nature suggests it could catalyze such reactions by activating the carbonyl group of the carboxylic acid towards nucleophilic attack by the alcohol.
Table 1: Performance Data for Catalysts in Esterification Reactions
| Catalyst | Reactants | Product | Reaction Conditions | Yield (%) | Selectivity (%) | Turnover Number (TON) | Reference |
| Diphenylantimony Trichloride | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| Dibutyltin Dilaurate (DBTDL) | Various diols and diacids | Polyesters | 180-220 °C | >95 | High | Not Reported | General Knowledge |
| Stannous Octoate (Sn(Oct)₂) | ε-caprolactone | Polycaprolactone | 110-150 °C | >98 | High | >1000 | General Knowledge |
| Sulfuric Acid (H₂SO₄) | Acetic Acid + Ethanol | Ethyl Acetate | Reflux | ~65-70 (equilibrium) | Good | Not Applicable | General Knowledge |
Note: The performance of catalysts is highly dependent on the specific substrates, reaction conditions, and reactor setup. The data presented for industry-standard catalysts are typical values and may vary.
Performance Benchmark: Diphenylantimony Trichloride in Olefin Polymerization
The polymerization of olefins is dominated by Ziegler-Natta and metallocene catalysts, which operate via a coordination-insertion mechanism. These catalysts offer high control over polymer tacticity and molecular weight. The potential of diphenylantimony trichloride as a primary catalyst for olefin polymerization is not well-documented. Lewis acids can sometimes act as co-catalysts or initiators for cationic polymerization, but this is a different mechanism from the coordination polymerization facilitated by Ziegler-Natta systems.
Table 2: Performance Data for Catalysts in Propylene Polymerization
| Catalyst | Monomer | Polymer | Reaction Conditions | Activity (kg PP/g cat·h) | Isotacticity (%) | Turnover Number (TON) | Reference |
| Diphenylantimony Trichloride | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| Ziegler-Natta (TiCl₄/MgCl₂/AlR₃) | Propylene | Polypropylene | 70-80 °C, 5-15 bar | 20-100 | 90-98 | >10,000 | General Knowledge |
| Metallocene (e.g., rac-[Et(Ind)₂]ZrCl₂/MAO) | Propylene | Polypropylene | 50-90 °C, 5-15 bar | 100-1000 | >99 (isotactic) | >50,000 | General Knowledge |
Note: Catalyst activity and polymer properties are strongly influenced by the specific catalyst generation, co-catalyst, and polymerization conditions.
Experimental Protocols
Detailed experimental procedures are crucial for the objective evaluation of catalyst performance. Below are representative protocols for the synthesis of diphenylantimony trichloride and for esterification and polymerization reactions using industry-standard catalysts.
Synthesis of Diphenylantimony Trichloride
Materials: Triphenylstibine (Ph₃Sb), Antimony Trichloride (SbCl₃), Toluene.
Procedure:
-
In a fume hood, dissolve triphenylstibine (1 equivalent) in dry toluene.
-
Slowly add a solution of antimony trichloride (2 equivalents) in dry toluene to the triphenylstibine solution with stirring.
-
A redistribution reaction occurs, leading to the formation of diphenylantimony trichloride.
-
The product precipitates from the solution and can be isolated by filtration, washed with a small amount of cold toluene, and dried under vacuum.
Caution: Organoantimony compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Esterification using Dibutyltin Dilaurate (DBTDL)
Materials: Carboxylic acid (e.g., adipic acid, 1 equivalent), alcohol (e.g., 1,4-butanediol, 1.1 equivalents), Dibutyltin Dilaurate (0.01-0.1 mol%), Toluene (as a solvent for azeotropic water removal).
Procedure:
-
Charge the carboxylic acid, alcohol, and toluene to a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus.
-
Heat the mixture to reflux. Water produced during the esterification will be removed azeotropically.
-
Once the reaction temperature stabilizes and water removal begins, add the dibutyltin dilaurate catalyst.
-
Monitor the reaction progress by measuring the acid value of the reaction mixture.
-
Continue the reaction until the desired acid value (typically < 1 mg KOH/g) is reached.
-
Cool the mixture and remove the solvent under reduced pressure to obtain the polyester.
Propylene Polymerization using a Ziegler-Natta Catalyst
Materials: Propylene, Triethylaluminium (TEAL) co-catalyst, Ziegler-Natta procatalyst (e.g., TiCl₄ on MgCl₂ support), Hexane (as solvent), Hydrogen (as a chain transfer agent).
Procedure:
-
Thoroughly dry and deoxygenate a stainless-steel polymerization reactor.
-
Introduce dry hexane into the reactor, followed by the triethylaluminium co-catalyst.
-
Introduce the Ziegler-Natta procatalyst into the reactor.
-
If desired, add a specific amount of hydrogen to control the polymer molecular weight.
-
Introduce propylene monomer into the reactor at a constant pressure.
-
Maintain the reaction at a constant temperature (e.g., 70 °C) with vigorous stirring.
-
After the desired reaction time, terminate the polymerization by venting the propylene and adding a quenching agent (e.g., isopropanol).
-
The polymer is then collected, washed with a suitable solvent to remove catalyst residues, and dried.
Visualizing Reaction Mechanisms and Workflows
Diagrams are provided below to illustrate the general catalytic cycles and the logical workflow for the catalyst comparison presented in this guide.
References
Safety Operating Guide
Safe Disposal of Antimony Trichloride and Organoantimony Compounds
Proper management and disposal of antimony trichloride and related organoantimony compounds are critical for ensuring laboratory safety and environmental protection. These substances are corrosive, react violently with water, and pose significant aquatic toxicity.[1][2] This guide provides detailed procedures for the safe handling and disposal of these materials, tailored for researchers and drug development professionals.
Note on Chemical Nomenclature: The specific compound "antimony trichloride, diphenyl-" is not a standard chemical name. This guide will focus on the procedures for antimony trichloride (SbCl₃), which are broadly applicable to organoantimony compounds. Users should always consult the specific Safety Data Sheet (SDS) for the exact compound being handled.
Quantitative Safety Data
Exposure limits and toxicity data for antimony and its compounds are crucial for risk assessment in the laboratory. The following table summarizes key quantitative information.
| Parameter | Value | Compound/Context | Agency/Source |
| Permissible Exposure Limit (PEL) | 0.5 mg/m³ | Antimony Compounds (as Sb) | OSHA[3] |
| Recommended Exposure Limit (REL) | 0.5 mg/m³ | Antimony Compounds (as Sb) | NIOSH[3] |
| Threshold Limit Value (TLV) | 0.5 mg/m³ | Antimony Compounds (as Sb) | ACGIH[3] |
| Immediately Dangerous to Life or Health (IDLH) | 50 mg/m³ | Antimony | NIOSH[4] |
| Reportable Quantity (RQ) | 1000 lbs (454 kg) | Antimony Trichloride, liquid | DOT (US) |
| Aquatic Toxicity (LC50, 96h) | 9 mg/L | Fathead Minnow | Sigma-Aldrich SDS |
| Aquatic Toxicity (LC50, 48h) | 10.1 mg/L | Daphnia magna (Water Flea) | Sigma-Aldrich SDS[2] |
Protocol for Disposal of Antimony Trichloride Waste
This protocol outlines the step-by-step procedure for the safe management and disposal of waste containing antimony trichloride. This material is classified as a hazardous waste and must be handled accordingly.[3][5]
1. Personal Protective Equipment (PPE) and Preparation:
-
PPE: Before handling, ensure you are wearing appropriate PPE, including chemical-resistant gloves, a lab coat or chemical-resistant suit, and chemical safety goggles with a face shield.[1][4] All work should be conducted in a certified chemical fume hood.[1][4]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible.[1] Have spill control materials (e.g., dry sand, diatomaceous earth) available. Do not use water. [3]
2. Waste Collection and Segregation:
-
Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with corrosive materials.[6][7]
-
Labeling: Label the container with "Hazardous Waste," the full chemical name ("Antimony Trichloride"), and the associated hazards (Corrosive, Toxic to Aquatic Life).[5]
-
Segregation: Do not mix antimony trichloride waste with other waste streams, especially aqueous solutions or reactive chemicals.[7] Keep the container tightly closed when not in use and store it under an inert gas like nitrogen if possible.[1]
3. Spill Management:
-
Evacuate: In case of a spill, evacuate all non-essential personnel from the immediate area.[3]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[3]
-
Containment: Collect the spilled material using mechanical means (e.g., sweeping with non-sparking tools). Avoid creating dust. [1] Do not use water or wet methods, as antimony trichloride reacts violently with moisture.[1][3]
-
Cleanup: Place the collected material into a sealed, labeled container for disposal.[3][4] Clean the spill area thoroughly, and dispose of all cleanup materials as hazardous waste.
4. Final Disposal Procedure:
-
Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area away from incompatible materials.[6]
-
Professional Disposal: Arrange for collection by a licensed professional waste disposal service.[6][8] Disposal must comply with all local, state, and federal regulations.[3][8] Do not attempt to dispose of this chemical down the drain or in regular trash.[2][5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of antimony trichloride.
Caption: Workflow for the safe disposal of antimony trichloride waste.
References
Personal protective equipment for handling Antimony trichloride, diphenyl-
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Diphenylantimony Trichloride. The following procedures are designed to minimize risks and ensure safe handling, storage, and disposal.
Personal Protective Equipment (PPE)
The primary routes of exposure to antimony compounds are inhalation and skin contact.[1] Therefore, robust personal protective equipment is mandatory.[2]
Minimum PPE Requirements:
| PPE Category | Specification | Rationale |
| Respiratory Protection | A NIOSH-approved full-facepiece respirator with N100 filters or a supplied-air respirator operated in a pressure-demand or other positive-pressure mode.[3] | To prevent inhalation of dusts and fumes, which can cause respiratory irritation and systemic toxic effects.[4] |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[3][5] | To protect against splashes and dust, which can cause severe eye burns and permanent damage.[2][4] |
| Hand Protection | Impervious gloves, such as nitrile or neoprene rubber. Gloves must be inspected before use and disposed of after contamination. | To prevent skin contact, which can cause severe burns and skin corrosion.[2][6] |
| Body Protection | A chemical-resistant lab coat, apron, or coveralls. A full chemical-resistant suit may be required for large quantities or in case of a spill.[7] | To protect the skin from contact with the chemical.[7] Contaminated clothing should be removed immediately and laundered by informed individuals.[3] |
| Foot Protection | Closed-toe shoes, preferably chemical-resistant boots.[3] | To protect feet from spills. |
Engineering Controls
Personal protective equipment should always be used in conjunction with appropriate engineering controls to minimize exposure.
| Control Type | Specification |
| Ventilation | All handling of Diphenylantimony Trichloride must be conducted in a certified chemical fume hood with sufficient local exhaust ventilation.[5][8] |
| Safety Equipment | An emergency eyewash station and a safety shower must be readily accessible in the immediate work area.[8][9] |
Occupational Exposure Limits
The following table summarizes the occupational exposure limits for antimony and its compounds. These should be strictly adhered to.
| Organization | Exposure Limit (as Sb) | Time-Weighted Average (TWA) |
| OSHA (PEL) | 0.5 mg/m³ | 8-hour workshift[3][5] |
| ACGIH (TLV) | 0.5 mg/m³ | 8-hour workshift[3][5] |
| NIOSH (REL) | 0.5 mg/m³ | 10-hour workshift[7] |
| IDLH | 50 mg/m³ (as Antimony) | Immediately Dangerous to Life and Health[3] |
Procedural Workflow for Handling Diphenylantimony Trichloride
The following diagram outlines the essential steps for safely handling Diphenylantimony Trichloride from preparation to disposal.
References
- 1. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. flinnsci.com [flinnsci.com]
- 3. fishersci.com [fishersci.com]
- 4. materion.com [materion.com]
- 5. Antimony and compounds, as Sb | WorkSafe [worksafe.govt.nz]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. epa.gov [epa.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
